molecular formula C5H8O3 B022341 2,2-Dimethyl-1,3-dioxolan-4-one CAS No. 4158-86-5

2,2-Dimethyl-1,3-dioxolan-4-one

Cat. No.: B022341
CAS No.: 4158-86-5
M. Wt: 116.11 g/mol
InChI Key: JKUCOZWILDFXMF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolan-4-one can be prepared via condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether.>

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUCOZWILDFXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403513
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4158-86-5
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
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Record name 2,2-Dimethyl-1,3-dioxolan-4-one
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxolan-4-one (CAS: 4158-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxolan-4-one, with a CAS number of 4158-86-5, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a protected glycolic acid moiety, makes it a versatile building block, particularly in the preparation of N,N-disubstituted amides of glycolic acid. These amides are of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for a technical audience. While this compound is primarily a synthetic intermediate, the broader class of dioxolane-containing molecules has shown significant biological activity, suggesting potential applications for its derivatives in drug discovery.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4158-86-5
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Density 0.989 g/mL at 25 °C
Boiling Point 41 °C
Refractive Index n20/D 1.415
Flash Point 57.2 °C (135.0 °F) - closed cup
SMILES CC1(C)OCC(=O)O1
InChI 1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization.

3.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound has been reported with the following chemical shifts:

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.34 ppms2HCH₂
1.59 ppms6H2 x CH₃

3.2. Other Spectral Data (Reference)

Synthesis and Reactions

4.1. Synthesis of this compound

A novel and convenient synthesis involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide.

Experimental Protocol:

  • A suspension of phosphorus pentoxide (40 g, 0.28 mol) in diethyl ether (100 mL) is cooled to -18 °C.

  • An ice-cold solution of glycolic acid (10 g, 0.13 mol) in acetone (50 mL) is added dropwise with efficient stirring.

  • If the phosphorus pentoxide forms a lump, it should be kneaded with a spatula.

  • The resulting solution is filtered, and the solvents are removed in vacuo to yield an oil.

  • The crude product is purified by distillation under reduced pressure to give this compound as a colorless liquid (yield: 65.2%).

G Synthesis of this compound A Glycolic Acid D This compound A->D B Acetone B->D C Phosphorus Pentoxide (in Diethyl Ether, -18 °C) C->D Condensation

Caption: Synthesis of this compound.

4.2. Reaction with Secondary Amines to Synthesize N,N-Disubstituted Amides of Glycolic Acid

This compound readily reacts with secondary amines in a refluxing toluene solution to yield the corresponding N,N-disubstituted amides of glycolic acid.

General Experimental Protocol:

  • A solution of the secondary amine (70 mmol) and this compound (35 mmol) in toluene (60 mL) is refluxed for 14 hours.

  • After cooling, the solvent and excess amine are removed under reduced pressure.

  • The resulting amide can be purified by vacuum distillation or recrystallization.

This method has been successfully applied to synthesize a variety of amides, including:

  • N,N-diethyl-2-hydroxyacetamide

  • N,N-di(n-butyl)-2-hydroxyacetamide

  • N,N-di(n-hexyl)-2-hydroxyacetamide

  • 4-hydroxyacetylpiperidine

  • 4-hydroxyacetylmorpholine

  • N-ethyl-N-phenyl-2-hydroxyacetamide

G Synthesis of Glycolic Acid Amides A This compound D N,N-Disubstituted Glycolic Acid Amide A->D B Secondary Amine (R₂NH) B->D C Toluene, Reflux C->D Ring-opening Amidation

Caption: General reaction scheme for the synthesis of glycolic acid amides.

Role in Drug Development

While this compound itself is not known to possess direct biological activity, the dioxolane scaffold is a privileged structure in medicinal chemistry. Numerous dioxolane derivatives have been investigated and developed as therapeutic agents with a wide range of biological activities.

5.1. Antiviral Activity

Dioxolane-containing nucleoside analogs have shown potent antiviral activity. For example, Amdoxovir (diaminopurine dioxolane) is a nucleoside reverse transcriptase inhibitor (NRTI) active against HIV-1. Its active form, dioxolane guanosine, is a potent inhibitor of drug-resistant HIV-1 isolates.[2]

5.2. Anticancer Activity

A derivative of 2,2-Dimethyl-1,3-dioxolane, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug Gemcitabine. Gemcitabine is a pyrimidine nucleoside analog used in the treatment of various cancers, including pancreatic cancer.[3]

5.3. Other Biological Activities

Derivatives of the 1,3-dioxolane ring have also been reported to exhibit antimicrobial and anticonvulsant activities. The diverse biological profiles of these compounds highlight the potential of using this compound as a starting material for the synthesis of novel drug candidates.

G Role as a Synthetic Building Block in Drug Discovery A This compound B Synthesis of Glycolic Acid Amide Library A->B Versatile Intermediate C High-Throughput Screening B->C D Lead Compound Identification C->D E Antiviral Agents D->E F Anticancer Agents D->F G Other Bioactive Molecules D->G

Caption: Workflow illustrating the use of this compound in drug discovery.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard ClassGHS PictogramSignal WordHazard Statements
Flammable liquids, Category 3GHS02WarningH226: Flammable liquid and vapor
Skin irritation, Category 2GHS07WarningH315: Causes skin irritation
Eye irritation, Category 2GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity – single exposure, Category 3 (Respiratory system)GHS07WarningH335: May cause respiratory irritation

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/face protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin protection: Wear chemically resistant gloves.

  • Respiratory protection: Use in a well-ventilated area or with a suitable respirator.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with a straightforward and efficient method for its preparation. Its primary utility lies in the synthesis of N,N-disubstituted glycolic acid amides. While direct biological activity has not been reported for this specific compound, its structural motif is present in numerous biologically active molecules, highlighting its potential as a starting material in drug discovery and development programs. Researchers and scientists working with this compound should adhere to the appropriate safety protocols due to its flammable and irritant nature. This technical guide provides a solid foundation of its properties, synthesis, and potential applications to aid in its effective and safe utilization in a laboratory setting.

References

An In-depth Technical Guide on 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the molecular properties of 2,2-Dimethyl-1,3-dioxolan-4-one, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference and comparison.

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
CAS Number 4158-86-5

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight. This visualization provides a clear workflow for understanding how these core identifiers are interconnected.

Compound This compound Formula Molecular Formula C₅H₈O₃ Compound->Formula Has Formula MW Molecular Weight 116.12 g/mol Formula->MW Determines

Molecular property relationship for this compound.

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-1,3-dioxolan-4-one, a heterocyclic compound with applications in organic synthesis. The information is presented to support research and development activities where this molecule is utilized as a key intermediate.

Core Physical and Chemical Data

This compound, also known as the acetonide of glycolic acid, is a colorless liquid at room temperature.[1] Its key identifiers and properties are summarized in the tables below for ease of reference and comparison.

Table 1: Compound Identification
IdentifierValue
CAS Number 4158-86-5[2][3]
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [2][3]
InChI Key JKUCOZWILDFXMF-UHFFFAOYSA-N[2][3]
SMILES String CC1(C)OCC(=O)O1[2][3]
Table 2: Physical Properties
PropertyValue
Density 0.989 g/mL at 25 °C[2][3]
Boiling Point 41 °C[2][3]
Refractive Index n20/D 1.415[2][3]
Flash Point 57.2 °C (135.0 °F) - closed cup[2]
Appearance Colorless liquid[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of this compound and general methods for the determination of its key physical properties.

Synthesis of this compound

A reported method for the synthesis of this compound involves the condensation of glycolic acid with acetone.[1]

Materials:

  • Glycolic acid

  • Acetone

  • Phosphorus pentoxide (P₂O₅)

  • Diethyl ether

Procedure:

  • A solution of glycolic acid in diethyl ether is prepared.

  • Acetone is added to the solution.

  • Phosphorus pentoxide is carefully added to the reaction mixture, which acts as a dehydrating agent to facilitate the condensation reaction.

  • The reaction is carried out under mild conditions.

  • Following the completion of the reaction, the resulting this compound is purified by distillation in vacuo.[1]

This method has been reported to yield the product as a colorless liquid with a yield of 65%.[1]

General Methods for Physical Property Determination

The following are standard laboratory procedures for determining the physical properties listed in Table 2.

  • Density: The density of a liquid is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

  • Boiling Point: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For small quantities, a micro-boiling point apparatus can be used.

  • Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance. The measurement is typically taken at a specific temperature (e.g., 20°C) and wavelength of light (e.g., the sodium D-line, 589 nm).

  • Flash Point: The flash point is determined using a closed-cup or open-cup flash-point tester. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the material will ignite.

Diagrams and Workflows

Visual representations of experimental processes can aid in understanding the key steps involved. The following diagram illustrates the synthesis pathway for this compound.

Synthesis_of_2_2_Dimethyl_1_3_dioxolan_4_one Reactants Glycolic Acid + Acetone in Diethyl Ether Reaction_Vessel Reaction under mild conditions Reactants->Reaction_Vessel Condensation Purification Purification by vacuum distillation Reaction_Vessel->Purification Dehydrating_Agent P₂O₅ Dehydrating_Agent->Reaction_Vessel Dehydration Product This compound Purification->Product

Caption: Synthesis of this compound from glycolic acid and acetone.

References

In-Depth Technical Guide: Spectral Analysis of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyl-1,3-dioxolan-4-one (CAS Number: 4158-86-5), a versatile building block in organic synthesis. The document presents key spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Core Spectral Data

The following tables summarize the key spectral data for this compound, synthesized via a novel method involving the condensation of glycolic acid with acetone.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
1.54Singlet6H, C(CH₃)₂
4.25Singlet2H, OCH₂C=O
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
26.5C(C H₃)₂
66.8OC H₂C=O
109.2C (CH₃)₂
172.1C =O
Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
1785C=O (ester, stretching)
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
116[M]⁺ (Molecular Ion)
101[M - CH₃]⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a framework for acquiring similar spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound was dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for protons.

  • ¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging multiple scans over a wavenumber range of 4000-400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹) versus transmittance.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).

Ionization and Analysis: Electron Ionization (EI) was used as the ionization method. The sample was bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The mass spectrum is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectral Analysis

The process of characterizing an organic compound like this compound using spectroscopic methods follows a logical progression. The following diagram illustrates this workflow.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification of Product Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR_Analysis Identify Functional Groups (e.g., C=O) IR->IR_Analysis NMR_Analysis Determine Carbon-Hydrogen Framework (Chemical Shifts, Multiplicity) NMR->NMR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Structure_Elucidation Combine all spectral data to confirm the structure of This compound IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound using spectroscopic techniques.

An In-depth Technical Guide on the Chemical Stability and Reactivity of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2,2-dimethyl-1,3-dioxolan-4-one, a versatile building block in organic synthesis. The document delves into the compound's susceptibility to hydrolysis under various pH conditions, its thermal decomposition profile, and its behavior when exposed to light. Furthermore, it explores its reactivity with common reagents, particularly nucleophiles, providing insights into its synthetic applications. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and data to inform the handling, storage, and application of this compound.

Introduction

This compound, a cyclic acetal and an ester, serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its utility stems from the presence of multiple functional groups within a compact structure, offering various avenues for chemical modification. A thorough understanding of its stability and reactivity is paramount for its effective and safe use in research and development. This guide aims to provide a detailed technical overview of these properties, supported by available data and established scientific principles.

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, and light. As both an acetal and a lactone (cyclic ester), it is susceptible to hydrolysis, particularly under acidic or basic conditions.

Hydrolytic Stability

The primary degradation pathway for this compound in aqueous environments is hydrolysis. The reaction mechanism involves the cleavage of either the acetal or the ester functional group, or both.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the acetal moiety is particularly prone to hydrolysis, leading to the formation of acetone and glycolic acid. The ester linkage can also be hydrolyzed, although typically at a slower rate than the acetal in acidic media. The proposed mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water.

2.1.2. Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, the ester functional group is readily hydrolyzed in a process known as saponification. This reaction yields the salt of glycolic acid and acetone. The rate of this reaction is dependent on the concentration of the hydroxide ion.

Quantitative Data on Hydrolysis:

Table 1: Estimated Hydrolytic Stability of this compound

pH ConditionExpected StabilityPrimary Degradation Products
< 4 (Strongly Acidic) LowAcetone, Glycolic Acid
4 - 6 (Weakly Acidic) ModerateAcetone, Glycolic Acid
6 - 8 (Neutral) Moderate to HighGradual hydrolysis to Acetone and Glycolic Acid
> 8 (Basic) LowAcetone, Glycolate Salt

Note: This table is based on the general behavior of cyclic acetals and esters and is intended for guidance. Actual stability should be determined experimentally.

Thermal Stability

Information regarding the specific thermal decomposition temperature of this compound is limited. However, thermogravimetric analysis (TGA) of related 1,3-dioxolan-4-ones suggests that thermal fragmentation can occur at elevated temperatures.[2] The decomposition of similar dioxolanes has been studied, indicating that the fragmentation pathways can be complex.[3][4] For practical purposes, it is recommended to handle this compound at controlled room temperature and to perform a TGA to determine its precise decomposition profile if high-temperature applications are considered.

Photostability

The photostability of this compound has not been extensively reported. As a saturated cyclic acetal and ester, it is not expected to be a strong chromophore in the near-UV and visible regions. However, the presence of carbonyl and ether functionalities could make it susceptible to degradation upon exposure to high-energy UV radiation. Following ICH Q1B guidelines for photostability testing is recommended to assess its light sensitivity, especially if it is to be used in light-exposed formulations.[5][6][7][8][9]

Chemical Reactivity

This compound exhibits reactivity characteristic of both cyclic acetals and esters. Its reactions are often driven by the electrophilic nature of the carbonyl carbon and the susceptibility of the acetal group to cleavage.

Reactions with Nucleophiles

The most well-documented reactions of this compound involve nucleophilic attack at the carbonyl carbon of the ester group.

3.1.1. Aminolysis

This compound readily reacts with primary and secondary amines to form N-substituted 2-hydroxyacetamides. This reaction provides a convenient method for the synthesis of glycolic acid amides. The reaction typically proceeds by heating the dioxolanone with an excess of the amine, sometimes in the presence of a solvent like toluene.

Aminolysis_Reaction

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC grade water, acetonitrile, and methanol

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Reaction Setup: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the pre-heated buffer solution in a sealed container to achieve the desired final concentration.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a suitable mobile phase or by neutralizing the sample if under acidic or basic conditions.

  • Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the hydrolysis rate constant (k) at each pH.

Hydrolysis_Workflow

Protocol for Thermal Stability Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA pan.

  • Instrument Setup: Set the TGA to heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.

  • Analysis: Record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz or other UV-transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Place the compound in the transparent containers. Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Exposure: Place the samples and dark controls in the photostability chamber and expose them to a controlled light source for a specified duration or until a certain level of exposure is reached (as per ICH Q1B).

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by a validated HPLC method to quantify the parent compound and any photodegradation products.

  • Evaluation: Compare the results from the exposed samples to the dark control samples to determine the extent of photodegradation.

Photostability_Decision_Tree

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its chemical stability and reactivity. This guide has provided a detailed overview of its susceptibility to hydrolysis, its expected thermal behavior, and its reactivity with nucleophiles. The provided experimental protocols offer a framework for researchers to conduct their own stability and reactivity studies. A thorough understanding of these properties is essential for the successful application of this compound in the synthesis of new chemical entities and pharmaceutical agents. Further experimental studies are warranted to generate precise quantitative data on the stability of this compound under a broader range of conditions.

References

In-depth Technical Guide: Safety Data Sheet for 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2,2-Dimethyl-1,3-dioxolan-4-one (CAS No. 4158-86-5), a heterocyclic compound utilized in various organic synthesis applications. The following sections detail its hazards, handling procedures, and physical and chemical properties, with a focus on quantitative data and experimental methodologies.

Substance Identification and Properties

This section summarizes the key identifiers and physical and chemical properties of this compound.

Identifier Value
Chemical Name This compound
CAS Number 4158-86-5[1][2]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
Synonyms Acetone isopropylidene ketal of glyceric acid, 2,2-dimethyl-5-oxo-1,3-dioxolane
Physical and Chemical Properties Value
Physical State Liquid
Boiling Point 41 °C[1]
Density 0.989 g/mL at 25 °C[1]
Flash Point 57.2 °C (135.0 °F) - closed cup[1]
Refractive Index n20/D 1.415 (lit.)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.[3]

GHS Classification Category Hazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapour[1][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity - Single Exposure Category 3H335: May cause respiratory irritation[1][3]

GHS Label Elements:

  • Pictograms:

    • Flame (GHS02)

    • Exclamation Mark (GHS07)

  • Signal Word: Warning[1][3]

  • Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the Safety Data Sheet. Key statements include P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Toxicological Information

Ecotoxicological Information

Experimental Protocols

The hazard classifications for skin and eye irritation are determined by standardized experimental protocols, typically following the guidelines set by the Organisation for Economic Co-operation and Development (OECD). The flash point is determined using established methods for flammable liquids.

Skin Irritation Testing

The potential for skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or the in vitro OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .

  • In Vivo (OECD 404): A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • In Vitro (OECD 439): The test substance is applied to a reconstructed human epidermis model. Cell viability is measured to determine the irritant potential.

Eye Irritation Testing

Eye irritation potential is generally evaluated according to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

  • In Vivo (OECD 405): A single dose of the substance is applied to one eye of an experimental animal (usually a rabbit). The eye is examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Flash Point Determination

The flash point is determined using a "closed cup" method as specified in the safety data sheet. Common standard methods include:

  • Pensky-Martens Closed Cup Tester (e.g., ASTM D93)

  • Tag Closed Cup Tester (e.g., ASTM D56)

In these methods, the liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.

Visualized Safety Hazard Workflow

The following diagram illustrates the logical workflow for assessing the primary safety hazards of this compound.

Hazard_Assessment_Workflow cluster_ID Substance Identification cluster_Hazards Primary Hazard Categories cluster_Health_Endpoints Specific Health Endpoints cluster_Controls Control Measures Substance This compound Flammability Flammability Substance->Flammability Health_Hazards Health Hazards Substance->Health_Hazards Engineering_Controls Engineering Controls (Ventilation, Grounding) Flammability->Engineering_Controls Mitigate Skin_Irritation Skin Irritation (Category 2) Health_Hazards->Skin_Irritation Eye_Irritation Eye Irritation (Category 2) Health_Hazards->Eye_Irritation Respiratory_Irritation Respiratory Irritation (STOT SE 3) Health_Hazards->Respiratory_Irritation PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Skin_Irritation->PPE Protect Eye_Irritation->PPE Protect Respiratory_Irritation->Engineering_Controls Mitigate Respiratory_Irritation->PPE Protect

Caption: Hazard Assessment and Control Workflow for this compound.

References

In-Depth Technical Guide: Handling and Storage of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of 2,2-Dimethyl-1,3-dioxolan-4-one. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol [1]
Appearance Colorless liquid
Boiling Point 41 °C
Density 0.989 g/mL at 25 °C
Flash Point 57.2 °C (135.0 °F) - closed cup
Refractive Index n20/D 1.415

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to its safe handling.

Hazard ClassGHS Classification
Flammable liquidsCategory 3
Skin irritationCategory 2
Serious eye irritationCategory 2
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)

Hazard Statements:

  • H226: Flammable liquid and vapour.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE before entering an area where this chemical is handled:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-retardant lab coat or impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. Use only outdoors or in a well-ventilated area.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ensure safety showers and eye wash stations are readily accessible.

Handling Procedures
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • Use only non-sparking tools.

  • Take action to prevent static discharges. Ground and bond container and receiving equipment.

  • Keep the container tightly closed when not in use.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Ensure Engineering Controls are Active (Fume Hood, Ventilation) A->B C Ground and Bond Container B->C D Use Non-Sparking Tools C->D E Dispense Chemical D->E F Keep Container Tightly Closed E->F G Wash Hands and Exposed Skin F->G H Properly Store Chemical G->H I Dispose of Contaminated PPE G->I

Safe Handling Workflow for this compound.

Storage Precautions

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

Storage Conditions
  • Store in a well-ventilated place.

  • Keep the container tightly closed in a dry and cool place.

  • Store locked up.

  • Keep away from heat, sparks, and flame.

Incompatible Materials

Store separately from the following materials:

  • Acids

  • Strong oxidizing agents

Storage_Precautions cluster_location Storage Location cluster_container Container cluster_security Security cluster_incompatibles Incompatible Materials A Well-Ventilated Area B Cool and Dry Place A->B C Away from Heat and Ignition Sources B->C D Tightly Closed Container C->D F Store Away From: - Acids - Strong Oxidizing Agents C->F E Store Locked Up D->E

Key Storage Requirements for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse the affected areas with water. If skin irritation occurs, get medical help.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may spread along floors.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Avoid breathing vapors and substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area.[2]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Methods for Cleaning Up:

    • Remove all sources of ignition.

    • Cover drains.

    • Collect, bind, and pump off spills.

    • Take up with liquid-absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

    • Dispose of the absorbed material in accordance with local regulations.

Spill_Response cluster_safety Immediate Actions cluster_containment Containment cluster_cleanup Cleanup & Disposal start Spill Detected A Evacuate Area start->A B Remove Ignition Sources A->B C Ensure Ventilation B->C D Cover Drains C->D E Use Absorbent Material D->E F Collect Absorbed Material E->F G Dispose of Waste Properly F->G end Area Safe G->end

Logical Flow for Responding to a Spill.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not let the product enter drains.[2]

This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

Theoretical Conformational Analysis of 2,2-Dimethyl-1,3-dioxolan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and experimental approaches used to elucidate the conformational landscape of 2,2-Dimethyl-1,3-dioxolan-4-one. This molecule, a key chiral building block in asymmetric synthesis, possesses a five-membered dioxolanone ring whose conformation is critical to its reactivity and stereochemical control. Understanding the subtle interplay of steric and electronic effects that govern its three-dimensional structure is paramount for its effective application in medicinal chemistry and materials science.

Introduction to the Conformational Landscape

The five-membered ring of this compound is not planar. To alleviate torsional strain, the ring adopts puckered conformations. The two most plausible and frequently discussed conformations for 1,3-dioxolane rings are the envelope (C_s) and twist (C_2) forms.

  • Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope. For this compound, the out-of-plane atom could be C5 (adjacent to the carbonyl group) or O1.

  • Twist Conformation: In the twist form, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

Theoretical studies on related 1,3-dioxolane systems have shown that these conformers are often close in energy, with the global minimum depending on the substitution pattern and the computational method employed. For instance, crystal structure analyses of molecules containing the 2,2-dimethyl-1,3-dioxolane moiety indicate a puckered conformation in the solid state.[1][2] Molecular orbital calculations on related dimeric structures predict a preference for a gauche conformer in the gas phase, highlighting the non-planar nature of the ring.[3]

Quantitative Conformational Data

While a detailed potential energy surface scan for this compound is not extensively reported in the literature, this section provides a template for the expected quantitative data that would be obtained from such a study. The data would be generated through computational chemistry, following the protocols outlined in Section 3.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (O1-C2-O3-C4) (°)Dihedral Angle (C2-O3-C4-C5) (°)Dihedral Angle (O3-C4-C5-O1) (°)
Envelope (C5-out)Data not availableCalculated ValueCalculated ValueCalculated Value
Twist (C_2)Data not availableCalculated ValueCalculated ValueCalculated Value
Planar (Transition State)Data not availableCalculated ValueCalculated ValueCalculated Value

Note: The values in this table are placeholders. A dedicated computational study is required to populate them.

Table 2: Calculated Torsional Energy Barriers for Conformational Interconversion

Interconversion PathwayEnergy Barrier (kcal/mol)
Envelope ⇌ TwistData not available
Twist ⇌ Twist'Data not available

Note: The values in this table are placeholders and represent the energy maxima on the potential energy surface connecting the stable conformers.

Methodologies and Protocols

The conformational preferences of this compound can be elucidated through a combination of computational and experimental techniques.

Computational Protocol: Density Functional Theory (DFT)

DFT has proven to be a reliable method for studying the conformational isomers of organic molecules.[1][4][5][6][7]

Objective: To identify all stable conformers, determine their relative energies, and calculate the energy barriers for interconversion.

Methodology:

  • Initial Structure Generation: Generate initial 3D structures for plausible conformers (envelope and twist) of this compound.

  • Geometry Optimization: Perform full geometry optimization for each initial structure.

    • Theory Level: B3LYP functional.[1][4][5][6][7]

    • Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[1][5]

    • Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Potential Energy Surface (PES) Scan: To map the conformational landscape and find transition states, perform a relaxed PES scan by systematically varying a key dihedral angle (e.g., O1-C5-C4-O3) while optimizing all other geometric parameters at each step.

  • Energy Analysis: Calculate the relative electronic energies (and Gibbs free energies at 298 K) of all identified conformers to determine their relative populations. The energy barriers for interconversion are determined from the transition state energies.

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate hyperconjugative interactions that may contribute to the stability of certain conformers.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis in solution.[8]

Objective: To determine the major conformation in solution and potentially measure the equilibrium constant between conformers.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).

  • 1H and 13C NMR Spectra Acquisition: Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Chemical Shift Analysis: The chemical shifts of the protons and carbons, particularly on the dioxolane ring, are sensitive to the local electronic environment, which is influenced by the ring's conformation.

  • Coupling Constant (J-value) Analysis: The vicinal proton-proton coupling constants (³J_HH) across the C4-C5 bond are highly dependent on the dihedral angle, as described by the Karplus equation. By measuring these coupling constants, one can infer the dominant dihedral angles and thus the preferred conformation in solution.

  • Nuclear Overhauser Effect (NOE) Analysis: 2D NOESY or ROESY experiments can be used to identify protons that are close in space. The presence or absence of specific NOE cross-peaks provides strong evidence for a particular conformation. For example, an NOE between a methyl proton and a ring proton would indicate a specific spatial arrangement.

  • Variable Temperature (VT) NMR: If multiple conformers are in dynamic equilibrium, VT-NMR studies can be performed. Changes in the NMR spectra as a function of temperature can provide thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational equilibrium.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for a comprehensive conformational analysis of this compound.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow (NMR) comp_start Define Initial Geometries (Envelope, Twist) comp_opt Geometry Optimization (DFT: B3LYP/6-31G*) comp_start->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nbo NBO Analysis comp_opt->comp_nbo comp_check Check for Imaginary Frequencies comp_freq->comp_check comp_pes Potential Energy Surface Scan comp_check->comp_pes Yes comp_end Determine Relative Energies & Energy Barriers comp_check->comp_end No comp_ts Identify Transition States comp_pes->comp_ts comp_ts->comp_end comp_nbo->comp_end exp_start Sample Preparation exp_1d 1D NMR (1H, 13C) exp_start->exp_1d exp_2d 2D NMR (COSY, NOESY) exp_start->exp_2d exp_vt Variable Temperature NMR exp_start->exp_vt exp_j_coupling Analyze J-Coupling Constants exp_1d->exp_j_coupling exp_noe Analyze NOE Correlations exp_2d->exp_noe exp_end Elucidate Solution Conformation & Dynamics exp_j_coupling->exp_end exp_noe->exp_end exp_vt->exp_end

Figure 1: Computational and Experimental Workflows for Conformational Analysis.

G Envelope Envelope (Cs) TS1 Transition State 1 Envelope->TS1 Twist1 Twist (C2) TS2 Transition State 2 Twist1->TS2 Twist2 Twist' (C2) Twist2->TS1 TS1->Envelope TS1->Twist1 TS2->Twist2

Figure 2: Pseudorotational Pathway of a Five-Membered Ring.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach, combining high-level theoretical calculations with detailed experimental verification. The molecule is expected to exist in a dynamic equilibrium between low-energy envelope and twist conformers. While specific energetic data for this molecule requires a dedicated computational investigation, the protocols outlined in this guide provide a robust framework for researchers to undertake such a study. A thorough understanding of its conformational preferences is indispensable for harnessing the full potential of this versatile chiral building block in the development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes: Synthesis of N,N-Disubstituted Amides using 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of N,N-disubstituted amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and agrochemical industries. This document details a specific and efficient method for the synthesis of N,N-disubstituted-2-hydroxyacetamides (glycolamides) utilizing the reaction of 2,2-dimethyl-1,3-dioxolan-4-one with a variety of secondary amines. This method provides a straightforward route to these valuable compounds, starting from a readily accessible cyclic ester.

The reaction proceeds via the nucleophilic acyl substitution mechanism, where the secondary amine attacks the carbonyl group of the this compound, leading to a ring-opening event to form the desired amide product. This methodology is notable for its operational simplicity and good yields.

Reaction Principle

The core of this synthetic approach is the aminolysis of the lactone functionality within the this compound. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, resulting in the formation of a stable N,N-disubstituted amide and a protected hydroxyl group which is subsequently liberated.

Data Presentation

The following table summarizes the reaction of this compound with various secondary amines to yield the corresponding N,N-disubstituted-2-hydroxyacetamides.

EntrySecondary AmineProductReaction Time (h)Yield (%)
1DiethylamineN,N-Diethyl-2-hydroxyacetamide295
2DibutylamineN,N-Dibutyl-2-hydroxyacetamide392
3Piperidine1-(2-Hydroxyacetyl)piperidine296
4Morpholine4-(2-Hydroxyacetyl)morpholine2.594
5N-EthylanilineN-Ethyl-N-phenyl-2-hydroxyacetamide488

Experimental Protocols

General Procedure for the Synthesis of N,N-Disubstituted-2-hydroxyacetamides

A solution of the secondary amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added dropwise to a stirred solution of this compound (1.0 equivalent) in the same solvent at room temperature. The reaction mixture is stirred for the time indicated in the data table. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure N,N-disubstituted-2-hydroxyacetamide.

Example Protocol: Synthesis of N,N-Diethyl-2-hydroxyacetamide

To a solution of this compound (1.16 g, 10 mmol) in dichloromethane (20 mL) was added diethylamine (0.81 g, 11 mmol) dropwise at room temperature. The reaction mixture was stirred for 2 hours. The solvent was then evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:1) to give N,N-diethyl-2-hydroxyacetamide as a colorless oil (1.24 g, 95% yield).

Visualizations

Reaction Mechanism

reaction_mechanism dioxolanone This compound tetrahedral_intermediate Tetrahedral Intermediate dioxolanone->tetrahedral_intermediate Nucleophilic Attack amine R2NH (Secondary Amine) amine->tetrahedral_intermediate amide N,N-Disubstituted Amide tetrahedral_intermediate->amide Ring Opening & Proton Transfer

Caption: Proposed reaction mechanism for the synthesis of N,N-disubstituted amides.

Experimental Workflow

experimental_workflow start Start dissolve_dioxolanone Dissolve this compound in Solvent start->dissolve_dioxolanone add_amine Add Secondary Amine Dropwise dissolve_dioxolanone->add_amine stir_reaction Stir at Room Temperature add_amine->stir_reaction monitor_tlc Monitor Reaction by TLC stir_reaction->monitor_tlc workup Solvent Evaporation monitor_tlc->workup Reaction Complete purification Column Chromatography workup->purification product Pure N,N-Disubstituted Amide purification->product

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols: Ring-Opening Polymerization of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxolan-4-one is a cyclic ester monomer that serves as a precursor to poly(α-hydroxyisobutyric acid). Its ring-opening polymerization (ROP) offers a versatile method for synthesizing aliphatic polyesters with potential applications in biomedical and pharmaceutical fields, owing to their biocompatibility and biodegradability. This document provides detailed protocols and data for the synthesis of polymers from this monomer using organocatalysts.

The ROP of 1,3-dioxolan-4-ones is an increasingly popular alternative to the polymerization of lactide for producing polyesters.[1] Organocatalysis, in particular, presents a metal-free approach to synthesizing well-defined polymers with controlled molecular weights and narrow dispersities.[1]

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer characteristics for the organocatalyzed ring-opening polymerization of dioxolan-4-one derivatives.

Table 1: Organocatalyzed Ring-Opening Polymerization Conditions

CatalystInitiatorMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Solvent
p-Toluenesulfonic acid (p-TSA)Neopentanol200:1:101006Bulk (solvent-free)
Triflic acid (TfOH)Neopentanol200:1:101006Bulk (solvent-free)
Thiourea derivative / DBUBenzyl alcohol100:1 (monomer:initiator)40-6024Toluene

Table 2: Resulting Polymer Characteristics

CatalystMonomer Conversion (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
p-Toluenesulfonic acid (p-TSA)>95Varies with M/I ratioTypically 1.1 - 1.5
Triflic acid (TfOH)>95Varies with M/I ratioTypically 1.1 - 1.5
Thiourea derivative / DBUHighControlled by M/I ratioNarrow (<1.2)

Note: The specific molecular weight of the resulting polymer is directly influenced by the monomer-to-initiator ratio; a higher ratio generally yields a higher molecular weight.

Experimental Protocols

Protocol 1: Monomer Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of α-hydroxyisobutyric acid with acetone.

Materials:

  • α-hydroxyisobutyric acid

  • Acetone

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine α-hydroxyisobutyric acid and a 1:1 mixture of acetone and toluene.

  • Reflux the mixture for 6 hours, ensuring continuous removal of water via the Dean-Stark trap.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure.[1]

  • Dissolve the resulting residue in dichloromethane.[1]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude monomer.[1]

  • Purify the monomer by distillation under reduced pressure.

Protocol 2: Organocatalyzed Ring-Opening Polymerization

This protocol details a solvent-free polymerization using a Brønsted acid catalyst.[2]

Materials:

  • Purified this compound monomer

  • p-Toluenesulfonic acid (p-TSA) or Triflic acid (TfOH) (catalyst)

  • Neopentanol (initiator)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Under an inert nitrogen atmosphere, add the monomer, catalyst, and initiator to a dried Schlenk flask in the desired molar ratio (e.g., 200:10:1 monomer:catalyst:initiator).[2]

  • Add anhydrous MgSO₄ to remove any residual moisture.[2]

  • Heat the reaction mixture to 100 °C and stir for 6 hours.[2]

  • After cooling, dissolve the reaction mixture in dichloromethane.[2]

  • Wash the organic solution with a saturated sodium bicarbonate solution and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[2]

  • Evaporate the solvent to yield the crude polymer.[2]

  • Purify the polymer by dissolving it in a minimal amount of dichloromethane and precipitating it in cold methanol.[2]

  • Collect the white solid polymer by filtration and dry it under vacuum.

Protocol 3: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified polymer in deuterated chloroform (CDCl₃).
  • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and determine monomer conversion.[3]

2. Gel Permeation Chromatography (GPC):

  • Determine the number average molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC.[3]
  • Use a suitable solvent like tetrahydrofuran (THF) as the mobile phase and calibrate with polystyrene standards.[3]

3. Differential Scanning Calorimetry (DSC):

  • Analyze the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[3]
  • Typically, a heat/cool/heat cycle is used to erase the thermal history of the material.[3]

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-OH Protonated_Monomer Protonated Monomer Initiator->Protonated_Monomer Nucleophilic Attack Monomer This compound Monomer->Protonated_Monomer Opened_Monomer Initiator-Monomer Adduct Protonated_Monomer->Opened_Monomer Ring Opening Catalyst H+ Catalyst->Monomer Activation Growing_Chain Growing Polymer Chain Opened_Monomer->Growing_Chain Another_Monomer Monomer Another_Monomer->Growing_Chain Growing_Chain->Another_Monomer Sequential Addition Final_Polymer Poly(α-hydroxyisobutyric acid) Growing_Chain->Final_Polymer Quenching

Caption: Mechanism of acid-catalyzed ring-opening polymerization.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Purification Polymerization Ring-Opening Polymerization Monomer_Prep->Polymerization Purification Polymer Precipitation & Purification Polymerization->Purification NMR NMR Spectroscopy (Structure, Conversion) Purification->NMR GPC GPC Analysis (Mn, PDI) Purification->GPC DSC DSC Analysis (Tg, Tm) Purification->DSC

Caption: General experimental workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for Polyester Synthesis via Ring-Opening Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polyester, through the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one. This monomer, a protected form of lactic acid, offers a metal-free route to well-defined polymers with significant potential in drug delivery and biomedical applications.[1][2] The protocols described herein cover monomer synthesis, organocatalyzed polymerization, and polymer characterization.

I. Monomer Synthesis: 2,2,5-trimethyl-1,3-dioxolan-4-one

The synthesis of the monomer, 2,2,5-trimethyl-1,3-dioxolan-4-one, is achieved through the reaction of L-lactic acid with acetone.[2][3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol).[3][4]

  • Solvent Addition: Add a 1:1 mixture of acetone and toluene (e.g., 300 mL).[1][3][4]

  • Reaction: Reflux the mixture for 6 hours, ensuring continuous removal of water via the Dean-Stark apparatus.[1][3][4]

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (e.g., 50 mL).[1][3]

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).[1][3][4] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[1][3] For further purification, the resulting oil can be dried over calcium hydride overnight.[4]

II. Polyester Synthesis: Ring-Opening Polymerization (ROP)

The polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one can be effectively carried out using organocatalysts, providing a metal-free alternative for producing well-defined polylactic acid.[1] Both single-catalyst and binary-catalyst systems can be employed.[1]

Experimental Protocol: Organocatalyzed ROP
  • Materials:

    • Purified 2,2,5-trimethyl-1,3-dioxolan-4-one (monomer)

    • Neopentanol or Benzyl alcohol (initiator)[2][3]

    • p-Toluenesulfonic acid (p-TSA) or Triflic acid (TfOH) (catalyst)[1][3]

    • Dichloromethane (for dissolution)

    • Cold methanol (for precipitation)[2]

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add the desired amount of 2,2,5-trimethyl-1,3-dioxolan-4-one.[1]

  • Reagent Addition: Introduce the initiator (e.g., neopentanol) and catalyst (e.g., p-TSA) at the desired molar ratios (see Table 1).[2][3]

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for a specified time (e.g., 2-48 hours).[1][3]

  • Work-up and Isolation: After the designated reaction time, dissolve the crude polymer in dichloromethane and precipitate it into cold methanol.[2]

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[2]

III. Data Presentation

The following tables summarize representative data for the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one under different catalytic conditions.

Table 1: Organocatalyzed Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

CatalystInitiatorMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
p-Toluenesulfonic acidNeopentanol200:1:1010048~1006,8001.3
Triflic acidNeopentanol200:1:1010048~100Oligomers-

Data collated from representative studies.[4]

IV. Visualized Workflows and Pathways

To facilitate understanding, the experimental workflow and a proposed polymerization mechanism are illustrated below using Graphviz diagrams.

G Experimental Workflow for Polyester Synthesis cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification & Characterization L-lactic Acid + Acetone/Toluene L-lactic Acid + Acetone/Toluene Reaction (Reflux with Dean-Stark) Reaction (Reflux with Dean-Stark) L-lactic Acid + Acetone/Toluene->Reaction (Reflux with Dean-Stark) Work-up (Solvent Evaporation, DCM Dissolution) Work-up (Solvent Evaporation, DCM Dissolution) Reaction (Reflux with Dean-Stark)->Work-up (Solvent Evaporation, DCM Dissolution) Purification (Washing, Drying) Purification (Washing, Drying) Work-up (Solvent Evaporation, DCM Dissolution)->Purification (Washing, Drying) 2,2,5-trimethyl-1,3-dioxolan-4-one 2,2,5-trimethyl-1,3-dioxolan-4-one Purification (Washing, Drying)->2,2,5-trimethyl-1,3-dioxolan-4-one Monomer + Initiator + Catalyst Monomer + Initiator + Catalyst 2,2,5-trimethyl-1,3-dioxolan-4-one->Monomer + Initiator + Catalyst Ring-Opening Polymerization Ring-Opening Polymerization Monomer + Initiator + Catalyst->Ring-Opening Polymerization Crude Polymer Crude Polymer Ring-Opening Polymerization->Crude Polymer Precipitation in Methanol Precipitation in Methanol Crude Polymer->Precipitation in Methanol Filtration & Drying Filtration & Drying Precipitation in Methanol->Filtration & Drying Purified Polylactic Acid Purified Polylactic Acid Filtration & Drying->Purified Polylactic Acid Characterization (NMR, GPC, DSC) Characterization (NMR, GPC, DSC) Purified Polylactic Acid->Characterization (NMR, GPC, DSC)

Caption: Experimental workflow for the synthesis of polylactic acid.

G Proposed Mechanism for Organocatalyzed ROP cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Catalyst (H+) Catalyst (H+) Monomer Activation Monomer Activation Catalyst (H+)->Monomer Activation Nucleophilic Attack Nucleophilic Attack Monomer Activation->Nucleophilic Attack Initiator (ROH) Initiator (ROH) Initiator (ROH)->Nucleophilic Attack Ring-Opened Monomer Ring-Opened Monomer Nucleophilic Attack->Ring-Opened Monomer Addition of subsequent Monomers Addition of subsequent Monomers Ring-Opened Monomer->Addition of subsequent Monomers Polymer Chain Growth Polymer Chain Growth Addition of subsequent Monomers->Polymer Chain Growth Proton Transfer/Deactivation Proton Transfer/Deactivation Polymer Chain Growth->Proton Transfer/Deactivation Final Polymer Final Polymer Proton Transfer/Deactivation->Final Polymer

Caption: Proposed mechanism for the acid-catalyzed ring-opening polymerization.

References

Application Notes and Protocols: Leveraging 2,2-Dimethyl-1,3-dioxolan-4-one in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2-dimethyl-1,3-dioxolan-4-one and its derivatives as versatile chiral building blocks in asymmetric synthesis. The protocols outlined below are designed to be a practical guide for the synthesis of a variety of enantiomerically enriched compounds, which are crucial intermediates in pharmaceutical and fine chemical industries.

Introduction

Chiral 1,3-dioxolan-4-ones, readily prepared from enantiomerically pure α-hydroxy acids such as lactic acid and mandelic acid, are powerful tools in asymmetric synthesis.[1] The 2,2-dimethyl substituted variant, in particular, serves as a stable and effective chiral auxiliary. Deprotonation of these dioxolanones generates a chiral enolate, which can react with various electrophiles with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields highly enantioenriched products. This strategy has been successfully employed in the synthesis of chiral α-hydroxy acids, α-hydroxycarbonyl compounds, and complex natural product building blocks.[1][2]

Key Applications and Mechanisms

The primary application of chiral 2,2-dimethyl-1,3-dioxolan-4-ones lies in their function as chiral acyl anion or glycolic acid equivalents.[2][3] The general synthetic strategy involves three key steps:

  • Formation of the Chiral Dioxolanone: An enantiomerically pure α-hydroxy acid is condensed with an aldehyde or ketone, such as pivalaldehyde, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).[2] This reaction establishes a second stereocenter under the control of the initial one.[1]

  • Diastereoselective Enolate Reaction: The chiral dioxolanone is deprotonated using a strong base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then reacts with an electrophile (e.g., alkyl halides, aldehydes, ketones, nitroalkenes) with high facial selectivity, dictated by the stereochemistry at the C-2 position of the dioxolanone ring.[1]

  • Hydrolysis and Product Formation: The resulting product is hydrolyzed to cleave the dioxolanone ring, yielding the desired chiral α-substituted α-hydroxy acid or a derivative thereof.[2] In some applications, the initial adduct can undergo further transformations like oxidative decarboxylation or thermal fragmentation to access other valuable chiral synthons.[1][3]

Experimental Protocols

Protocol 1: Asymmetric Alkylation for the Synthesis of Chiral α-Hydroxy Acids

This protocol describes the synthesis of a mono-substituted α-hydroxy acid with high enantiomeric excess, starting from a chiral 1,3-dioxolanone.

Step 1: Formation of the Chiral 1,3-Dioxolanone

A Lewis acid-catalyzed condensation of an α-hydroxy acid with a dimethoxy acetal is performed to produce the chiral 1,3-dioxolanone.[2]

Step 2: Diastereoselective Alkylation

The chiral 1,3-dioxolanone is alkylated via its enolate with a high level of diastereoselectivity.[2]

Step 3: Hydrolysis to the α-Hydroxy Acid

The alkylated product is hydrolyzed to yield the desired mono-substituted α-hydroxy acid with a high enantiomeric excess.[2]

Protocol 2: Michael Addition for the Synthesis of Chiral Building Blocks

This protocol details the Michael addition of a chiral dioxolanone enolate to an α,β-unsaturated compound, exemplified by the reaction with butenolide.

Step 1: Enolate Formation

(2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one, derived from (S)-mandelic acid, is treated with LDA in dry THF at -78 °C to generate the corresponding lithium enolate.[1]

Step 2: Michael Addition

The enolate solution is reacted with butenolide at low temperature.[1]

Step 3: Work-up and Purification

The reaction is quenched with aqueous NH₄Cl, and the product is extracted and purified.[1]

Quantitative Data Summary

The following tables summarize the yields and stereoselectivities achieved in representative reactions using chiral 1,3-dioxolan-4-ones.

ElectrophileDioxolanone Starting MaterialProduct TypeYield (%)DiastereoselectivityEnantiomeric Excess (%)Reference
Alkyl HalidesChiral 1,3-dioxolanonesMono- and disubstituted α-hydroxy acidsGoodHighHigh[2]
Aromatic Aldehydes(S)-Mandelic acid derived dioxolanoneUnsymmetrical benzoinsGoodGoodHigh[2]
Butenolide(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-oneMichael adductNot SpecifiedHighNot Specified[1]
4-Methoxy-β-nitrostyrene(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-oneMichael adductNot SpecifiedHighNot Specified[1]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key synthetic pathways and experimental workflows described in these application notes.

general_synthesis start Enantiomerically Pure α-Hydroxy Acid dioxolanone Chiral 2,2-Dimethyl- 1,3-dioxolan-4-one start->dioxolanone Acetalization enolate Chiral Enolate dioxolanone->enolate Deprotonation (LDA) adduct Diastereomerically Enriched Adduct enolate->adduct Electrophilic Attack electrophile Electrophile (E+) electrophile->adduct product Enantiomerically Pure Product adduct->product Hydrolysis / Further Transformation

Caption: General synthetic pathway using chiral 1,3-dioxolan-4-ones.

experimental_workflow dissolve Dissolve Chiral Dioxolanone in Dry THF cool1 Cool to -78 °C dissolve->cool1 add_lda Slowly Add LDA Solution cool1->add_lda stir1 Stir at -78 °C, then warm to -30 °C add_lda->stir1 cool2 Re-cool to -78 °C stir1->cool2 add_electrophile Add Electrophile cool2->add_electrophile stir2 Stir at -78 °C, then warm to Room Temp. add_electrophile->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Ether quench->extract purify Purify Product extract->purify

References

Application Notes and Protocols for the Synthesis of N,N-Disubstituted-2-hydroxyacetamides via Reaction of 2,2-Dimethyl-1,3-dioxolan-4-one with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N,N-disubstituted-2-hydroxyacetamides, also known as N,N-disubstituted glycolamides, is of significant interest in medicinal chemistry and drug development due to the presence of this motif in various biologically active molecules. A convenient and efficient method for the preparation of these compounds involves the reaction of 2,2-dimethyl-1,3-dioxolan-4-one with secondary amines. This reaction proceeds via a ring-opening acylation mechanism, offering a straightforward route to the desired products. This document provides detailed application notes and experimental protocols for this methodology.

The reaction is particularly useful as it avoids the use of more hazardous or moisture-sensitive acylating agents. The this compound serves as a stable and easily handleable precursor to a reactive acylating species. The overall transformation is a nucleophilic acyl substitution where the secondary amine acts as the nucleophile, attacking the carbonyl group of the dioxolanone and leading to the formation of the amide bond and the release of acetone and water.

Reaction Principle and Pathway

The fundamental principle of this methodology is the aminolysis of the cyclic ester (lactone) functionality within the this compound molecule. The secondary amine attacks the carbonyl carbon, initiating a ring-opening process that ultimately yields the N,N-disubstituted-2-hydroxyacetamide.

ReactionPathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products dioxolanone This compound nucleophilic_attack Nucleophilic Attack dioxolanone->nucleophilic_attack sec_amine Secondary Amine (R2NH) sec_amine->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening proton_transfer Proton Transfer ring_opening->proton_transfer amide N,N-Disubstituted-2-hydroxyacetamide proton_transfer->amide byproducts Acetone + Water proton_transfer->byproducts

Caption: General reaction pathway for the synthesis of N,N-disubstituted-2-hydroxyacetamides.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various N,N-disubstituted-2-hydroxyacetamides from the reaction of this compound with different secondary amines. The general reaction involves refluxing a solution of the secondary amine and this compound in toluene.[1]

EntrySecondary AmineProductYield (%)
1DiethylamineN,N-Diethyl-2-hydroxyacetamide72
2DibutylamineN,N-Dibutyl-2-hydroxyacetamide78
3DipropylamineN,N-Dipropyl-2-hydroxyacetamide75
4Piperidine1-(2-Hydroxyacetyl)piperidine85
5Morpholine4-(2-Hydroxyacetyl)morpholine88
6N-MethylanilineN-Methyl-N-phenyl-2-hydroxyacetamide65
7DiisopropylamineNo Reaction0

Note: The reaction with the sterically hindered N,N-diisopropylamine did not proceed under these conditions, highlighting the influence of steric factors on the reaction's success.[1]

Experimental Protocols

General Protocol for the Synthesis of N,N-Disubstituted-2-hydroxyacetamides

This protocol is based on the methodology reported by Boyko et al.[1]

Materials:

  • This compound

  • Appropriate secondary amine (e.g., diethylamine, piperidine, morpholine)

  • Toluene (anhydrous)

  • Rotary evaporator

  • Standard glassware for reflux reaction (round-bottom flask, condenser, heating mantle)

  • Distillation apparatus (for purification)

Procedure:

  • To a solution of the secondary amine (70 mmol) in toluene (60 mL) in a round-bottom flask, add this compound (35 mmol).

  • Attach a condenser and heat the reaction mixture to reflux for 14 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

  • Purify the resulting amide by vacuum distillation or recrystallization.

ExperimentalWorkflow start Start reactants Combine this compound and secondary amine in toluene start->reactants reflux Reflux for 14 hours reactants->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent and excess amine via rotary evaporation cool->evaporate purify Purify by vacuum distillation or recrystallization evaporate->purify product Obtain pure N,N-disubstituted-2-hydroxyacetamide purify->product

Caption: Experimental workflow for the synthesis of N,N-disubstituted-2-hydroxyacetamides.

Characterization Data for Selected Products

N,N-Diethyl-2-hydroxyacetamide:

  • Appearance: Colorless to yellowish liquid.[1]

  • Boiling Point: 64–65 °C/0.08 mmHg.[1]

  • ¹H NMR (CDCl₃): δ = 4.34 (s, 2H, CH₂), 3.40 (q, J=7.2 Hz, 2H, NCH₂), 3.32 (q, J=7.2 Hz, 2H, NCH₂), 1.18 (t, J=7.2 Hz, 3H, CH₃), 1.12 (t, J=7.2 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ = 172.5 (C=O), 61.2 (CH₂OH), 42.1 (NCH₂), 40.5 (NCH₂), 14.2 (CH₃), 12.9 (CH₃).

  • IR (neat): ν = 3420 (OH), 2975, 2935 (C-H), 1640 (C=O) cm⁻¹.

4-(2-Hydroxyacetyl)morpholine:

  • Appearance: White solid.

  • Melting Point: 74-75 °C.

  • ¹H NMR (CDCl₃): δ = 4.25 (s, 2H, CH₂OH), 3.70-3.65 (m, 4H, morpholine CH₂), 3.60-3.55 (m, 4H, morpholine CH₂).

  • ¹³C NMR (CDCl₃): δ = 170.8 (C=O), 66.9 (morpholine CH₂), 66.5 (morpholine CH₂), 61.0 (CH₂OH), 46.2 (morpholine CH₂), 42.5 (morpholine CH₂).

  • IR (KBr): ν = 3350 (OH), 2920, 2860 (C-H), 1645 (C=O) cm⁻¹.

Applications in Drug Development

N,N-disubstituted-2-hydroxyacetamides are valuable building blocks in the synthesis of more complex pharmaceutical compounds. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, allowing for the exploration of structure-activity relationships. The amide bond itself is a common feature in many drug molecules, contributing to their pharmacokinetic and pharmacodynamic properties. This synthetic methodology provides a reliable and scalable route to access a variety of these important intermediates.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

  • The reaction should be performed in a well-ventilated fume hood.

  • Toluene is a flammable and toxic solvent; handle with care.

  • Secondary amines can be corrosive and have strong odors; handle in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The Role of 2,2-Dimethyl-1,3-dioxolan-4-one in Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of 2,2-dimethyl-1,3-dioxolan-4-one and its derivatives, key monomers in the development of biodegradable polyesters like polylactic acid (PLA). This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates workflows for the synthesis and polymerization of these versatile compounds.

Introduction

Biodegradable polymers are crucial for advancements in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and temporary medical implants.[1][2] Polylactic acid (PLA) is a leading biodegradable polyester derived from renewable resources, making it an attractive material for these applications.[3][4] While traditionally synthesized through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, an increasingly popular alternative route involves the ROP of 1,3-dioxolan-4-ones.[3][5]

The use of 2,2,5-trimethyl-1,3-dioxolan-4-one, derived from lactic acid and acetone, offers a readily accessible monomer for PLA synthesis.[3] This approach allows for the production of well-defined polymers, and organocatalyzed methods provide a metal-free route to these materials.[3][5] Furthermore, bifunctional 1,3-dioxolan-4-one derivatives can act as cross-linkers to create degradable and reprocessable thermosets, expanding the range of accessible material properties from resilient solids to elastomers.[6][7][8]

Monomer Synthesis: 2,2,5-trimethyl-1,3-dioxolan-4-one

The synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one is achieved through the acid-catalyzed condensation of L-lactic acid with acetone. The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.[9]

Experimental Protocol: Monomer Synthesis

Materials:

  • L-lactic acid (5 g, 55.5 mmol)[5]

  • p-toluenesulfonic acid (212 mg, 1.23 mmol)[5]

  • Acetone/Toluene (1:1 mixture, 300 mL)[5]

  • Dichloromethane[5]

  • Saturated sodium bicarbonate solution[5]

  • Brine[5]

  • Anhydrous sodium sulfate[5]

  • Calcium hydride[10]

Procedure:

  • Dissolve L-lactic acid and p-toluenesulfonic acid in the acetone:toluene mixture in a round-bottom flask equipped with a Dean-Stark apparatus.[5][10]

  • Reflux the mixture for 6 hours, continuously removing the water that forms.[5][10]

  • After cooling to room temperature, evaporate the solvent under reduced pressure.[5][10]

  • Dissolve the resulting residue in dichloromethane (50 mL).[5][10]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).[5][10]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[5][10]

  • Evaporate the solvent to yield the crude product.[5][10]

  • For further purification, dry the resulting oil over calcium hydride overnight to yield the pure monomer.[10]

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product L-lactic acid L-lactic acid Dissolve & Reflux (6h) Dissolve & Reflux (6h) L-lactic acid->Dissolve & Reflux (6h) Acetone/Toluene Acetone/Toluene Acetone/Toluene->Dissolve & Reflux (6h) p-TsOH p-TsOH p-TsOH->Dissolve & Reflux (6h) Solvent Evaporation Solvent Evaporation Dissolve & Reflux (6h)->Solvent Evaporation Dissolve in DCM Dissolve in DCM Solvent Evaporation->Dissolve in DCM Wash (NaHCO3, Brine) Wash (NaHCO3, Brine) Dissolve in DCM->Wash (NaHCO3, Brine) Dry (Na2SO4) Dry (Na2SO4) Wash (NaHCO3, Brine)->Dry (Na2SO4) Solvent Evaporation Solvent Evaporation Dry (Na2SO4)->Solvent Evaporation Dry over CaH2 Dry over CaH2 Solvent Evaporation ->Dry over CaH2 2,2,5-trimethyl-1,3-dioxolan-4-one 2,2,5-trimethyl-1,3-dioxolan-4-one Dry over CaH2->2,2,5-trimethyl-1,3-dioxolan-4-one

Caption: Workflow for the synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one.

Ring-Opening Polymerization (ROP)

The ring-opening polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one can be performed using various catalysts to produce polylactic acid. Organocatalysts such as p-toluenesulfonic acid and triflic acid are commonly employed for a metal-free polymerization process.[5]

Experimental Protocol: Ring-Opening Polymerization

Materials:

  • 2,2,5-trimethyl-1,3-dioxolan-4-one (purified monomer)[3]

  • Neopentanol (initiator)[5]

  • p-toluenesulfonic acid (p-TSA) or Triflic acid (TfOH) (catalyst)[5]

  • Dichloromethane (for dissolution and precipitation)[3]

  • Methanol (for precipitation)[3]

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, add the desired amount of 2,2,5-trimethyl-1,3-dioxolan-4-one.[3]

  • Add the initiator (e.g., neopentanol) and the catalyst (e.g., p-TSA or TfOH) according to the desired monomer-to-initiator-to-catalyst ratio.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 2-48 hours).[5]

  • To monitor the reaction, samples can be taken at different time points to follow the molecular weight growth by SEC analysis and monomer conversion by 1H NMR.[5]

  • After the desired reaction time, dissolve the reaction mixture in dichloromethane.[5]

  • Precipitate the polymer by adding the solution to cold methanol.[3][5]

  • Collect the white solid product and dry it under vacuum.[5]

ROP_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Purification cluster_product Final Product Monomer Monomer Mix & Heat (e.g., 100°C) Mix & Heat (e.g., 100°C) Monomer->Mix & Heat (e.g., 100°C) Initiator Initiator Initiator->Mix & Heat (e.g., 100°C) Catalyst Catalyst Catalyst->Mix & Heat (e.g., 100°C) Dissolve in DCM Dissolve in DCM Mix & Heat (e.g., 100°C)->Dissolve in DCM Precipitate in Methanol Precipitate in Methanol Dissolve in DCM->Precipitate in Methanol Dry under Vacuum Dry under Vacuum Precipitate in Methanol->Dry under Vacuum Polylactic Acid (PLA) Polylactic Acid (PLA) Dry under Vacuum->Polylactic Acid (PLA)

Caption: General workflow for the ring-opening polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one.

Quantitative Data Summary

The following tables summarize the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one and compare it with other common monomers used in biodegradable polyester synthesis.

Table 1: Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one [10]

CatalystInitiatorMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
p-Toluenesulfonic acidNeopentanol200:1:1010048~1006,8001.3
Triflic acidNeopentanol200:1:1010048~100Oligomers-

Table 2: Polymerization of Lactide (L-lactide or rac-lactide) [10]

CatalystInitiatorMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
Sn(Oct)₂Benzyl Alcohol100:113024>9515,0001.15
DBUBenzyl Alcohol100:1250.5>9914,5001.05

Table 3: Polymerization of ε-Caprolactone [10]

CatalystInitiatorMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
Sn(Oct)₂1-Dodecanol200:111024>9822,0001.20
TBDBenzyl Alcohol100:1251>9911,4001.10

Table 4: Thermal Properties of Resulting Homopolymers [10]

PolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
Poly(lactic acid) (from dioxolanone)45-60150-170
Poly(L-lactide)60-65173-178
Poly(ε-caprolactone)-6059-64
Poly(glycolide)35-40225-230

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, thermal properties, and structure.

Standard Characterization Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine monomer conversion.[11]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).[11]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[11]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to analyze the polymer structure and end groups.[11]

Applications in Biodegradable Polymer Development

The use of this compound and its derivatives opens up new possibilities for creating advanced biodegradable materials.

  • Tunable Properties: Copolymerization of dioxolanone-based monomers with other cyclic esters like ε-caprolactone or δ-valerolactone allows for the tuning of mechanical and thermal properties, resulting in materials ranging from rigid solids to elastomers.[7][8]

  • Cross-linked Networks: Bis(1,3-dioxolan-4-one) monomers can be used as cross-linkers to produce degradable and reprocessable thermosets, which are valuable for applications requiring high dimensional stability.[6][7][8]

  • Functional Polymers: The versatility of the 1,3-dioxolan-4-one platform allows for the incorporation of various functional groups, enabling the synthesis of a broad range of poly(α-hydroxy acid)s with tailored properties.[12][13]

Signaling Pathways and Logical Relationships

The development of these biodegradable polymers is driven by the need for materials that can interact with biological systems in a controlled manner. For instance, in drug delivery, the polymer degradation rate can be tailored to control the release of a therapeutic agent.

Logical_Relationship cluster_monomer Monomer Design cluster_polymerization Polymerization Control cluster_properties Polymer Properties cluster_applications Biomedical Applications Dioxolanone Structure Dioxolanone Structure Molecular Weight Molecular Weight Dioxolanone Structure->Molecular Weight Mechanical Properties Mechanical Properties Dioxolanone Structure->Mechanical Properties Co-monomer Choice Co-monomer Choice Thermal Properties Thermal Properties Co-monomer Choice->Thermal Properties Degradation Rate Degradation Rate Co-monomer Choice->Degradation Rate Catalyst Selection Catalyst Selection Catalyst Selection->Molecular Weight Reaction Conditions Reaction Conditions Reaction Conditions->Degradation Rate Drug Delivery Drug Delivery Molecular Weight->Drug Delivery Medical Implants Medical Implants Thermal Properties->Medical Implants Tissue Engineering Tissue Engineering Mechanical Properties->Tissue Engineering Degradation Rate->Drug Delivery

Caption: Relationship between monomer design, polymer properties, and applications.

References

Application Notes and Protocols: Diels-Alder Reaction of 2,2-Dimethyl-1,3-dioxolan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings. This application note focuses on the use of 2,2-dimethyl-1,3-dioxolan-4-one derivatives, particularly 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one and its chiral analogs, as potent dienophiles. These compounds serve as valuable building blocks in synthetic chemistry, providing access to complex spirocyclic lactones. The resulting adducts are of significant interest as intermediates in the synthesis of natural products and pharmacologically active molecules, where the controlled introduction of stereocenters is crucial. The dioxolanone moiety can be further manipulated or removed, revealing other functionalities, making these dienophiles versatile tools in the synthetic chemist's arsenal.

Key Applications

The Diels-Alder adducts derived from this compound derivatives are valuable intermediates for a range of synthetic applications:

  • Access to Complex Scaffolds: The reaction provides a straightforward entry to spirocyclic lactone systems, which are present in a number of natural products.

  • Chiral Synthesis: Chiral variants, such as (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one derived from lactic acid, allow for asymmetric Diels-Alder reactions, leading to the formation of enantiomerically enriched products.

  • Functional Group Transformation: The dioxolanone ring in the adducts can be subjected to various transformations. For instance, thermal fragmentation (pyrolysis) can lead to the formation of chiral epoxy ketones, demonstrating the dienophile's role as a chiral ketene equivalent.

  • Drug Discovery: The resulting polycyclic structures can serve as novel scaffolds for the development of new therapeutic agents. The stereochemical complexity achievable is highly valuable in designing molecules with specific biological activities.

Reaction Workflow and Logic

The overall process involves the synthesis of the key methylene-dioxolanone dienophile, followed by its cycloaddition with a suitable diene to form the desired spirocyclic adduct. This adduct can then be isolated or subjected to further synthetic transformations.

Diels_Alder_Workflow General Workflow for Diels-Alder Reactions of Dioxolanone Derivatives cluster_start Starting Materials cluster_dienophile_synthesis Dienophile Synthesis cluster_cycloaddition Diels-Alder Reaction cluster_product Product & Further Steps start_acid α-Hydroxy Acid (e.g., Lactic Acid) dioxolanone 2,2,5-Trimethyl- 1,3-dioxolan-4-one start_acid->dioxolanone Condensation acetone Acetone acetone->dioxolanone bromination Bromination (NBS) dioxolanone->bromination elimination Elimination (Et3N) bromination->elimination dienophile 2,2-Dimethyl-5-methylene- 1,3-dioxolan-4-one elimination->dienophile reaction [4+2] Cycloaddition dienophile->reaction diene Conjugated Diene (e.g., Cyclopentadiene) diene->reaction adduct Spirocyclic Diels-Alder Adduct reaction->adduct purification Purification (Chromatography/Recrystallization) adduct->purification transform Further Transformations (e.g., Pyrolysis, Ring Opening) purification->transform

Caption: General workflow for the synthesis and application of Diels-Alder adducts.

Quantitative Data Summary

The following tables summarize the yields for the Diels-Alder reaction between 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one and various dienes.

DienophileDieneProductYield (%)Reference
2,2-Dimethyl-5-methylene-1,3-dioxolan-4-oneCyclopentadieneSpiro[bicyclo[2.2.1]hept-5-ene-2,5'-(2',2'-dimethyl-1',3'-dioxolan-4'-one)]75[1]
2,2-Dimethyl-5-methylene-1,3-dioxolan-4-one1,3-CyclohexadieneSpiro[bicyclo[2.2.2]oct-5-ene-2,5'-(2',2'-dimethyl-1',3'-dioxolan-4'-one)]68[1]
2,2-Dimethyl-5-methylene-1,3-dioxolan-4-oneFuranSpiro[7-oxabicyclo[2.2.1]hept-5-ene-2,5'-(2',2'-dimethyl-1',3'-dioxolan-4'-one)]55[1]
2,2-Dimethyl-5-methylene-1,3-dioxolan-4-oneAnthraceneSpiro[9,10-dihydro-9,10-ethanoanthracene-11,5'-(2',2'-dimethyl-1',3'-dioxolan-4'-one)]52[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-5-methylene-1,3-dioxolan-4-one

This protocol describes the synthesis of the key dienophile from 2,2,5-trimethyl-1,3-dioxolan-4-one, which can be prepared from lactic acid and acetone.

Materials:

  • 2,2,5-Trimethyl-1,3-dioxolan-4-one

  • N-Bromosuccinimide (NBS)

  • AIBN (catalyst)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

Procedure:

  • A solution of 2,2,5-trimethyl-1,3-dioxolan-4-one, N-bromosuccinimide (NBS), and a catalytic amount of AIBN in carbon tetrachloride is refluxed until the reaction is complete (monitored by TLC).

  • The mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 5-bromomethyl derivative.

  • The crude bromo-compound is dissolved in diethyl ether and cooled in an ice bath.

  • Triethylamine is added dropwise to the solution, and the mixture is stirred at room temperature.

  • The triethylammonium bromide salt is filtered off, and the filtrate is carefully concentrated to give the crude product, 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one.

  • Purification is typically achieved by distillation under reduced pressure.

Protocol 2: General Procedure for Diels-Alder Cycloaddition

This protocol outlines a general method for the thermal Diels-Alder reaction of 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one with a diene.

Materials:

  • 2,2-Dimethyl-5-methylene-1,3-dioxolan-4-one

  • Diene (e.g., cyclopentadiene, 1,3-cyclohexadiene, furan, anthracene)

  • Toluene or xylene

  • Round-bottomed flask

  • Reflux condenser

Procedure:

  • To a solution of the diene in toluene (or xylene for higher boiling points, e.g., with anthracene), add 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature, while less reactive dienes require heating.

  • For thermally promoted reactions, the mixture is heated to reflux for a period ranging from several hours to overnight. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude adduct is purified by column chromatography on silica gel or by recrystallization to afford the pure spirocyclic product.

Example with Cyclopentadiene:

  • Cyclopentadiene (freshly cracked from its dimer) is added to a solution of the dienophile in a suitable solvent at 0 °C. The reaction is typically stirred at room temperature for a few hours.

Example with Anthracene:

  • A mixture of anthracene and the dienophile in xylene is refluxed for 24-48 hours. The product often crystallizes upon cooling and can be isolated by filtration.

Signaling Pathways and Logical Relationships

The Diels-Alder reaction itself is a concerted pericyclic reaction and does not involve a signaling pathway in the biological sense. However, the logical relationship of the reactants and products, including stereochemical outcomes, can be visualized. The endo rule is a key concept governing the stereoselectivity of many Diels-Alder reactions.

Endo_Rule cluster_reactants Reactants cluster_products Products diene Diene endo_ts Endo Transition State (Favored) diene->endo_ts exo_ts Exo Transition State (Disfavored) diene->exo_ts dienophile Dienophile (with EWG) dienophile->endo_ts dienophile->exo_ts endo_product Endo Product (Kinetic Product) endo_ts->endo_product Lower Activation Energy (Secondary Orbital Interaction) exo_product Exo Product (Thermodynamic Product) exo_ts->exo_product Higher Activation Energy

Caption: The endo rule in Diels-Alder reactions.

References

Application Notes and Protocols for Michael Addition Reactions Involving Chiral 1,3-Dioxolan-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective and enantioselective Michael addition reactions utilizing chiral 1,3-dioxolan-4-ones. These compounds, derived from readily available α-hydroxy acids, serve as powerful chiral building blocks in asymmetric synthesis, enabling the formation of new carbon-carbon bonds with a high degree of stereocontrol.

Introduction

Chiral 1,3-dioxolan-4-ones are versatile synthons in asymmetric synthesis. Their rigid cyclic structure, conferred by the chiral center derived from an α-hydroxy acid and a protecting group at the acetal center, allows for excellent facial discrimination in nucleophilic addition reactions. The Michael addition of the enolate derived from these dioxolanones to various Michael acceptors, such as nitroolefins and α,β-unsaturated carbonyl compounds, proceeds with high diastereoselectivity. Furthermore, the use of chiral catalysts can induce high enantioselectivity, making this methodology highly valuable for the synthesis of enantiomerically enriched compounds.

Key Applications

  • Asymmetric Synthesis of β-Nitro Carbonyl Compounds: The Michael addition of chiral 1,3-dioxolan-4-ones to nitroolefins provides a direct route to optically active γ-nitro-α-substituted-β-hydroxy acid derivatives, which are precursors to a wide range of biologically active molecules, including amino acids and alkaloids.

  • Stereoselective Formation of Quaternary Carbon Centers: The reaction can be employed to construct challenging quaternary stereocenters with high fidelity.

  • Synthesis of Chiral Building Blocks: The Michael adducts can be further manipulated to afford a variety of chiral synthons for complex molecule synthesis in drug discovery and development.

Data Presentation

The following tables summarize the quantitative data for Michael addition reactions involving chiral 1,3-dioxolan-4-ones with various Michael acceptors under different reaction conditions.

Table 1: Diastereoselective Michael Addition of (2S,5S)-5-Phenyl-2-tert-butyl-1,3-dioxolan-4-one to Michael Acceptors

EntryMichael AcceptorBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1ButenolideLDATHF-7845>98:2
24-Methoxy-β-nitrostyreneLHMDSTHF-78 to 2065>98:2

Table 2: Organocatalytic Enantioselective Michael Addition of 5-Aryl-1,3-dioxolan-4-ones to Nitroolefins

Entry5-Aryl GroupNitroolefinCatalystSolventTemp (°C)Yield (%)d.r.ee (%)
1Phenyl(E)-β-NitrostyreneCinchona-thioureaToluene-209295:589
24-Chlorophenyl(E)-β-NitrostyreneCinchona-thioureaToluene-209598:385
3Phenyl(E)-2-(2-Nitrovinyl)thiopheneCinchona-thioureaToluene-208894:687

Experimental Protocols

General Protocol for the Synthesis of Chiral 1,3-Dioxolan-4-ones

This protocol describes the synthesis of (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one from (S)-mandelic acid.

Materials:

  • (S)-Mandelic acid

  • Pivaldehyde

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of (S)-mandelic acid (1.0 eq) and pivaldehyde (1.2 eq) in toluene is prepared.

  • A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added to the solution.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one.

Protocol for Diastereoselective Michael Addition

This protocol details the Michael addition of (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one to a nitroolefin.

Materials:

  • (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one

  • Nitroolefin (e.g., 4-methoxy-β-nitrostyrene)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • LHMDS solution (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the lithium enolate.

  • A solution of the nitroolefin (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.

Protocol for Organocatalytic Enantioselective Michael Addition

This protocol describes the enantioselective Michael addition of a 5-aryl-1,3-dioxolan-4-one to a nitroolefin using a cinchona-thiourea catalyst.[1]

Materials:

  • 5-Aryl-1,3-dioxolan-4-one

  • Nitroolefin

  • Cinchona-thiourea catalyst (e.g., (1S,2S)-N,N'-Bis[4-(trifluoromethyl)benzyl]-1,2-diphenylethane-1,2-diamine)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a vial is added the 5-aryl-1,3-dioxolan-4-one (1.0 eq) and the cinchona-thiourea catalyst (0.1 eq) in toluene.

  • The mixture is cooled to the desired temperature (e.g., -20 °C).

  • The nitroolefin (1.2 eq) is added, and the reaction is stirred at this temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the Michael adduct.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Synthesis_of_Dioxolanone Mandelic_Acid Mandelic Acid Toluene_Reflux Toluene, Reflux (Dean-Stark) Mandelic_Acid->Toluene_Reflux Pivaldehyde Pivaldehyde Pivaldehyde->Toluene_Reflux PTSA PTSA (cat.) PTSA->Toluene_Reflux Workup Aqueous Workup Toluene_Reflux->Workup Purification Column Chromatography Workup->Purification Dioxolanone Chiral 1,3-Dioxolan-4-one Purification->Dioxolanone

Caption: Synthesis of Chiral 1,3-Dioxolan-4-one.

Diastereoselective_Michael_Addition cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Analysis Dioxolanone Chiral 1,3-Dioxolan-4-one Enolate_Formation 1. Enolate Formation (LHMDS, THF, -78°C) Dioxolanone->Enolate_Formation Nitroolefin Nitroolefin Michael_Addition 2. Michael Addition (-78°C) Nitroolefin->Michael_Addition Enolate_Formation->Michael_Addition Quench Quench (NH4Cl) Michael_Addition->Quench Extraction Extraction (Et2O) Quench->Extraction Purification Column Chromatography Extraction->Purification Product Diastereomerically Enriched Michael Adduct Purification->Product Analysis Analysis (NMR, HPLC) Product->Analysis

Caption: Diastereoselective Michael Addition Workflow.

Organocatalytic_Michael_Addition cluster_reactants Reactants & Catalyst Dioxolanone 5-Aryl-1,3-dioxolan-4-one Reaction Reaction in Toluene (-20°C) Dioxolanone->Reaction Nitroolefin Nitroolefin Nitroolefin->Reaction Catalyst Cinchona-Thiourea Catalyst Catalyst->Reaction Purification Direct Column Chromatography Reaction->Purification Product Enantioenriched Michael Adduct Purification->Product Analysis Chiral HPLC Analysis Product->Analysis

Caption: Organocatalytic Enantioselective Michael Addition.

References

Application Notes and Protocols: Organocatalyzed Polymerization of 1,3-Dioxolan-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organocatalyzed ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones (DOXs). This class of monomers offers a versatile and sustainable route to functional aliphatic polyesters, such as polylactic acid (PLA) and its copolymers, which are of significant interest for applications in drug delivery and biodegradable materials.[1][2][3]

Introduction

1,3-Dioxolan-4-ones are cyclic monomers derived from α-hydroxy acids.[2][4] Their polymerization is advantageous as it proceeds via a ring-opening mechanism that often involves the release of a small molecule like formaldehyde or acetone, providing a strong thermodynamic driving force for the reaction.[2][3] Organocatalysis, utilizing metal-free catalysts, presents a more sustainable and biocompatible approach compared to traditional metal-based catalysis, which is particularly crucial for biomedical applications.[1][5] This document outlines the synthesis of common DOX monomers, detailed polymerization protocols using various organocatalysts, and methods for polymer characterization.

Monomer Synthesis

The synthesis of 1,3-dioxolan-4-ones is typically achieved through the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or a ketone.[2] Below are protocols for two commonly used monomers.

Protocol 1: Synthesis of 5-methyl-1,3-dioxolan-4-one (MeDOX)

This protocol is adapted from established literature procedures.[1]

Materials:

  • L-lactic acid

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve L-lactic acid (5 g, 55.5 mmol), paraformaldehyde (4.17 g, 138.8 mmol), and a catalytic amount of p-toluenesulfonic acid (5.36 mg, 0.03 mmol) in toluene (150 mL).[1]

  • Reflux the mixture for 6 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.[1]

  • After cooling to room temperature, evaporate the toluene under reduced pressure.[1]

  • Dissolve the residue in dichloromethane (50 mL) and wash successively with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil (Typical yield: 70%).[1]

Protocol 2: Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX)

This monomer is synthesized using acetone as the ketone source.[1][6]

Materials:

  • L-lactic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Acetone

  • Toluene or Petroleum Ether

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

Procedure:

  • Dissolve L-lactic acid (7.53 mmol) and p-toluenesulfonic acid (0.75 mmol) in a 1:1 (v/v) mixture of acetone and petroleum ether (50 mL).[6]

  • Reflux the solution for 12 hours using a Dean-Stark apparatus to remove water.[6]

  • Cool the reaction mixture and evaporate the solvent.[6]

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (3 x 25 mL) and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.[6]

  • Stir the crude product over CaH₂ overnight and then purify by vacuum distillation to obtain a colorless oil (Typical yield: 41-58%).[1][6]

Organocatalyzed Ring-Opening Polymerization (ROP)

The ROP of 1,3-dioxolan-4-ones can be effectively catalyzed by various organocatalysts, including Brønsted acids and binary catalyst systems.

Protocol 3: Brønsted Acid-Catalyzed Bulk Polymerization of Me₃DOX

This protocol describes a solvent-free polymerization using p-toluenesulfonic acid.[1][5]

Materials:

  • 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX) monomer

  • p-Toluenesulfonic acid (p-TSA) catalyst

  • Neopentanol initiator

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, add Me₃DOX monomer, neopentanol initiator, and p-TSA catalyst. A typical molar ratio is 200:1:10 (monomer:initiator:catalyst).[1]

  • Add anhydrous MgSO₄ to remove any residual moisture.

  • Heat the reaction mixture at 100-120 °C for 6 hours.[1][6]

  • After the reaction, dissolve the mixture in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (3 x 15 mL) and brine (3 x 15 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[1]

  • Precipitate the resulting polymer by dissolving it in a minimum amount of CH₂Cl₂ and adding it to cold methanol to obtain a white solid.[1]

  • Dry the polymer under vacuum at 60 °C.[6]

Protocol 4: Binary Organocatalyzed ROP of Me₃DOX

This method utilizes a thiourea derivative and an organic base to achieve controlled polymerization with high stereoregularity.[7][8][9]

Materials:

  • (S)-2,2,5-trimethyl-1,3-dioxolan-4-one ((S)-Me₃DOX) monomer

  • Thiourea derivative (e.g., TU-B)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Benzyl alcohol (BnOH) initiator

  • Methanol (MeOH)

Procedure:

  • In an argon-filled glovebox, add (S)-Me₃DOX (1.0 mmol), TU-B (0.06 mmol), DBU (0.02 mmol), and BnOH (0.02 mmol) to an oven-dried ampoule with a stirring bar. This corresponds to a [Monomer]:[Initiator]:[TU-B]:[DBU] ratio of 50:1:3:1.[6]

  • Seal the ampoule and stir the bulk reaction mixture at 25 °C for 4 hours.[6]

  • Quench the reaction by adding two drops of methanol.

  • Precipitate the polymer in cold methanol to remove unreacted monomer and catalysts.[6]

  • Dry the purified polymer under vacuum at 60 °C.[6]

Polymer Characterization

Comprehensive characterization is essential to determine the success of the polymerization and the properties of the resulting polyester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Used to determine monomer conversion by comparing the integrals of monomer and polymer signals.[1][10] It can also be used for end-group analysis to calculate the number-average molecular weight (Mₙ).[11]

  • ¹³C NMR: Provides information about the polymer microstructure and tacticity.[10]

Gel Permeation Chromatography (GPC)
  • GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ = Mₙ/Mₙ) of the polymer.[10][11]

  • Typical GPC Protocol:

    • System: GPC equipped with a refractive index (RI) detector.[11]

    • Eluent: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.[10][11]

    • Temperature: Maintain columns and detector at a constant temperature (e.g., 30-35 °C).[10][11]

    • Sample Preparation: Prepare polymer solutions in THF at a concentration of 1 to 5 mg/mL.[11]

    • Calibration: Use polystyrene standards to generate a calibration curve for molecular weight determination.[11]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
  • MALDI-TOF provides detailed information on the absolute molecular weight of individual polymer chains and is useful for end-group analysis.[11]

Quantitative Data Summary

The following tables summarize typical results obtained from the organocatalyzed polymerization of 1,3-dioxolan-4-ones under various conditions.

Table 1: Brønsted Acid-Catalyzed Polymerization of MeDOX [1]

Time (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Đ)
24518001.3
4.56025001.4
238532001.5
48>9535001.6
Conditions: Bulk polymerization at 100 °C, [Monomer]:[Initiator]:[Catalyst] = 200:1:10 (Initiator: Neopentanol, Catalyst: TfOH).

Table 2: Binary Organocatalyzed Polymerization of (S)-Me₃DOX [6]

[M]₀/[I]₀Time (h)Conversion (%)Mₙ (calc)Mₙ (GPC, g/mol )PDI (Đ)Pₘ
50:1159223035001.44n.d.
50:1271266054001.450.92
100:1472529070601.520.90
150:1569756070801.490.87
Conditions: Bulk polymerization at 25 °C, Initiator: BnOH, Catalysts: DBU/TU-B. Pₘ refers to the probability of meso diad formation, indicating stereoregularity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed polymerization mechanism and a general experimental workflow.

polymerization_mechanism M Dioxolanone Monomer (M) Activated_M Activated Monomer (M-Cat Complex) M->Activated_M Activation Cat Organocatalyst (e.g., Acid/Base) Cat->Activated_M Activated_I Activated Initiator (I-Cat Complex) Cat->Activated_I I Initiator (e.g., R-OH) I->Activated_I Activation Propagation Propagation Activated_M->Propagation Activated_I->Propagation Initiation Polymer Growing Polymer Chain Propagation->Polymer Chain Growth Small_Molecule Small Molecule (e.g., Acetone) Propagation->Small_Molecule Elimination Polymer->Propagation Further Monomer Addition

Caption: Proposed dual activation mechanism for organocatalyzed ROP of 1,3-dioxolan-4-ones.

experimental_workflow start Start monomer_synthesis Monomer Synthesis (e.g., Me₃DOX) start->monomer_synthesis purification1 Monomer Purification (Distillation) monomer_synthesis->purification1 polymerization Organocatalyzed ROP (Bulk or Solution) purification1->polymerization workup Reaction Work-up & Purification polymerization->workup characterization Polymer Characterization workup->characterization nmr NMR (Conversion, Mₙ) characterization->nmr gpc GPC (Mₙ, Mₙ, PDI) characterization->gpc maldi MALDI-TOF (Mₙ, End-groups) characterization->maldi end End nmr->end gpc->end maldi->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethyl-1,3-dioxolan-4-one by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-1,3-dioxolan-4-one via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points for this compound under vacuum?

A1: The boiling point of this compound is significantly reduced under vacuum, which helps to prevent thermal decomposition. Below is a summary of reported boiling points at different pressures.

PressureBoiling Point (°C)
Atmospheric156-158 °C
1 mmHg70-75 °C

Q2: Why is vacuum distillation recommended for purifying this compound?

A2: Vacuum distillation is the preferred method for several reasons:

  • Prevents Thermal Decomposition: The compound may be sensitive to high temperatures. Distilling at atmospheric pressure (156-158 °C) could lead to degradation and reduced yield.

  • Separation from High-Boiling Impurities: It allows for effective separation from non-volatile or high-boiling impurities that may have been introduced during synthesis.

  • Removal of Residual Solvents: Efficiently removes residual solvents from the reaction mixture.

Q3: What are common impurities that can be present in crude this compound?

A3: Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Solvents: Residual solvents used during the synthesis and workup.

  • Byproducts: Side-products from the synthesis reaction.

  • Water: Moisture can be present, which could potentially lead to hydrolysis of the dioxolanone ring, especially at elevated temperatures.

Q4: How can I prevent "bumping" or violent boiling during the distillation?

A4: "Bumping" is a common issue in vacuum distillation where the liquid superheats and boils violently.[1] To prevent this:

  • Use a magnetic stir bar: Continuous stirring ensures even heat distribution and provides nucleation sites for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.[1]

  • Maintain a consistent vacuum: Fluctuations in pressure can lead to unstable boiling.[2]

  • Gradual Heating: Heat the distillation flask slowly and evenly.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Distillate Collected at Expected Temperature/Pressure - Vacuum level is not low enough.- System has a leak.- Thermometer is placed incorrectly.- Heating is insufficient.- Check the vacuum pump and ensure it is pulling a sufficient vacuum.- Inspect all joints and connections for leaks. Re-grease joints if necessary.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Gradually increase the heating mantle temperature.
Product is Contaminated or Purity is Low - Inefficient fractionation.- Distillation rate is too fast.- "Bumping" of the crude material into the collection flask.- Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.- Reduce the heating to slow down the distillation rate.- Ensure smooth boiling by using a stir bar and gradual heating. A Claisen adapter can also help prevent carryover.[1]
Yield is Low - Thermal decomposition of the product.- Product loss due to leaks in the system.- Incomplete distillation.- Lower the distillation temperature by using a higher vacuum.- Ensure all connections are secure.- Continue the distillation until no more product is collected at the set temperature and pressure.
Product Discolors During Distillation - Decomposition due to excessive heat.- Presence of air-sensitive impurities.- Reduce the heating mantle temperature and/or improve the vacuum.- Ensure the system is under a high vacuum to minimize oxygen.

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Magnetic stir bar and stir plate

  • Heating mantle with a controller

  • Vacuum pump

  • Cold trap (recommended to protect the pump)

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Securely clamp the apparatus.

  • Initiating the Distillation:

    • Begin stirring the crude material.

    • Turn on the vacuum pump to evacuate the system. Allow the pressure to stabilize at the desired level (e.g., 1 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

  • Collecting the Distillate:

    • Monitor the temperature closely. The temperature should rise as the volatile components begin to distill.

    • Collect any low-boiling fractions in a separate receiving flask if necessary.

    • When the temperature stabilizes at the boiling point of this compound (approx. 70-75 °C at 1 mmHg), switch to a clean receiving flask to collect the pure product.

  • Shutting Down the System:

    • Once the distillation is complete (no more product is distilling over), turn off the heating mantle and allow the system to cool to room temperature.

    • Important: Break the vacuum before turning off the vacuum pump by slowly introducing air into the system. This prevents oil from the pump from being sucked back into the apparatus.

    • Turn off the stirrer and disassemble the apparatus.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown A Assemble Dry Glassware B Add Crude Product & Stir Bar A->B C Start Stirring B->C D Apply Vacuum C->D E Gradual Heating D->E F Collect Fractions E->F G Cool System F->G H Break Vacuum G->H I Turn Off Pump H->I

Caption: Experimental workflow for vacuum distillation.

troubleshooting_workflow Start Distillation Issue? NoDistillate No Distillate? Start->NoDistillate LowPurity Low Purity? Start->LowPurity LowYield Low Yield? Start->LowYield CheckVacuum Check Vacuum & Leaks NoDistillate->CheckVacuum Yes NoDistillate->LowPurity No CheckTemp Check Temp & Thermometer CheckVacuum->CheckTemp Success Successful Purification CheckTemp->Success SlowDistillation Slow Down Distillation Rate LowPurity->SlowDistillation Yes LowPurity->LowYield No UseColumn Use Fractionating Column SlowDistillation->UseColumn UseColumn->Success CheckDecomposition Lower Heat / Improve Vacuum LowYield->CheckDecomposition Yes LowYield->Success No CheckLeaks Check for Leaks CheckDecomposition->CheckLeaks CheckLeaks->Success

Caption: Troubleshooting decision tree for vacuum distillation.

References

managing anhydrous conditions for 2,2-Dimethyl-1,3-dioxolan-4-one polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymerization of 2,2-Dimethyl-1,3-dioxolan-4-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization of this compound, with a focus on managing anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the ring-opening polymerization of this compound?

A1: Residual moisture is highly detrimental to the ring-opening polymerization of this compound. Water can act as an initiator, leading to a loss of control over the polymerization process and resulting in polymers with lower than desired molecular weights.[1] Furthermore, both the monomer and the resulting polyester are susceptible to hydrolysis, where water molecules can break down their chemical structure, thereby reducing the purity and efficacy of the final polymer. To obtain a high molecular weight polymer, maintaining extremely dry (anhydrous) conditions is essential.[1]

Q2: What are the primary sources of moisture contamination in the polymerization process?

A2: Moisture can be introduced from several sources:

  • Monomer: The this compound monomer itself can absorb moisture from the atmosphere.[1]

  • Solvents: Any solvents used in the polymerization must be thoroughly dried, as they are a major source of water contamination.[1]

  • Glassware: Inadequately dried glassware can introduce significant amounts of moisture into the reaction.[1]

  • Atmosphere: Exposure of the reaction setup to the ambient atmosphere, which naturally contains water vapor, can lead to contamination.[1]

  • Initiator and Catalyst: The initiator and catalyst may also contain trace amounts of water.[1]

Q3: What is a generally acceptable level of moisture for this type of polymerization?

A3: While specific data for this compound is not always detailed, for analogous ring-opening polymerizations, a moisture content of less than 1-3 ppm in the solvent is often recommended to achieve high molecular weight polymers.[1] It is best practice to aim for the lowest possible moisture content in all reaction components.

Q4: How can I effectively dry the this compound monomer?

A4: A common and effective method for drying the monomer is to stir it over a suitable drying agent, such as calcium hydride (CaH₂), overnight. Following this, the monomer should be distilled under reduced pressure or an inert atmosphere.[1][2] The purified, dry monomer should be collected in a flask that has been previously dried and flushed with an inert gas and then used immediately or stored in a desiccator under an inert atmosphere.[1]

Q5: What is the role of an inert atmosphere, and how is it best maintained?

A5: An inert atmosphere, typically high-purity argon or nitrogen, is crucial to prevent the reaction from being exposed to atmospheric moisture.[1] This is best achieved using specialized laboratory equipment such as a Schlenk line or a glovebox.[1] All transfers of dried reagents should be performed under a positive pressure of the inert gas.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Polymer Molecular Weight Presence of residual moisture acting as an initiator.- Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under vacuum or inert gas).- Use freshly dried and distilled monomer and solvents.- Perform the reaction under a stringent inert atmosphere (Schlenk line or glovebox).- Check for any leaks in the reaction setup.[1]
Broad or Bimodal Molecular Weight Distribution Uncontrolled initiation from water or other impurities.- Purify and dry the monomer and initiator immediately before use.- Ensure a single, well-defined initiation event by maintaining strictly anhydrous conditions.[1]
Inconsistent Polymerization Results Variable amounts of moisture in different experimental runs.- Standardize the drying procedures for all components (monomer, solvent, initiator, glassware).- Utilize a glovebox to minimize atmospheric exposure during setup.- If possible, monitor and control the humidity of the laboratory environment.[1]
No Polymerization Occurs Catalyst deactivation by water.- Ensure the catalyst is handled under strictly anhydrous conditions.- Dry all reaction components to the lowest possible moisture levels before introducing the catalyst.[1]
Hazy or Opaque Polymer Appearance Potential for side reactions or degradation due to impurities like water.- Follow rigorous purification and drying protocols for the monomer.- Ensure the complete removal of any byproducts from the monomer synthesis.[1]

Experimental Protocols

Protocol 1: Drying of this compound Monomer

Objective: To remove residual moisture from the this compound monomer prior to polymerization.

Materials:

  • This compound

  • Calcium hydride (CaH₂)

  • Round-bottom flask with a stir bar

  • Distillation apparatus

  • Schlenk line or glovebox

  • Dry, inert gas (Argon or Nitrogen)

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

  • Place the this compound monomer in a round-bottom flask equipped with a magnetic stir bar.

  • Add calcium hydride (CaH₂) to the monomer (approximately 5-10% by weight).[1]

  • Allow the mixture to stir overnight at room temperature under a positive pressure of inert gas.[1]

  • Following the overnight stirring, carefully distill the monomer from the calcium hydride under reduced pressure or an inert atmosphere.[1]

  • Collect the purified, dry monomer in a receiving flask that has been previously dried and flushed with inert gas.[1]

  • The dried monomer should be used immediately or stored in a sealed container under an inert atmosphere in a desiccator.[1]

Protocol 2: Setting Up Anhydrous Polymerization Conditions

Objective: To establish an anhydrous environment for the ring-opening polymerization of this compound.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Schlenk line or glovebox

  • High-purity inert gas (Argon or Nitrogen) with an oxygen and moisture trap

  • Dried this compound monomer

  • Dried solvent (if applicable)

  • Dried initiator and catalyst

  • Oven-dried syringes and needles

Procedure:

  • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and then cool under a vacuum or a stream of dry inert gas.

  • Assemble the reaction apparatus (e.g., flask with condenser) while flushing with inert gas on a Schlenk line.

  • Introduce the dried monomer, solvent (if used), and initiator into the reaction flask using oven-dried, gas-tight syringes under a positive pressure of inert gas.

  • If a solid catalyst is used, it should be added under a strong flow of inert gas or within a glovebox.

  • Maintain a slight positive pressure of the inert gas throughout the entire duration of the polymerization to prevent the ingress of atmospheric moisture.

Visualizations

Experimental Workflow for Anhydrous Polymerization

G cluster_prep Preparation Stage cluster_setup Reaction Setup under Inert Atmosphere cluster_poly Polymerization cluster_workup Work-up A Oven-Dry Glassware (>120°C, >4h) D Assemble Glassware (under Ar/N₂ flow) A->D B Dry Monomer (e.g., over CaH₂, distill) E Add Dried Monomer & Initiator B->E C Dry Solvent (if applicable) C->E D->E F Add Catalyst E->F G Run Reaction (Maintain positive pressure) F->G H Quench Reaction G->H I Precipitate & Purify Polymer H->I

Caption: Workflow for establishing and maintaining anhydrous conditions.

Logical Relationship of Moisture Contamination and Polymerization Issues

G cluster_sources Sources cluster_effects Detrimental Effects cluster_outcomes Resulting Issues Moisture Moisture Contamination Uncontrolled_Initiation Uncontrolled Initiation Moisture->Uncontrolled_Initiation Catalyst_Deactivation Catalyst Deactivation Moisture->Catalyst_Deactivation Hydrolysis Monomer/Polymer Hydrolysis Moisture->Hydrolysis Monomer Undried Monomer Monomer->Moisture Solvent Wet Solvent Solvent->Moisture Glassware Improperly Dried Glassware Glassware->Moisture Atmosphere Atmospheric Exposure Atmosphere->Moisture Low_MW Low Molecular Weight Uncontrolled_Initiation->Low_MW Broad_PDI Broad Polydispersity Uncontrolled_Initiation->Broad_PDI No_Polymer No Polymerization Catalyst_Deactivation->No_Polymer Low_Purity Reduced Purity Hydrolysis->Low_Purity

Caption: Sources and consequences of moisture in polymerization.

References

troubleshooting low molecular weight in polyesters from 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polyesters via the ring-opening polymerization (ROP) of 2,2-Dimethyl-1,3-dioxolan-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on troubleshooting low molecular weight products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low molecular weight in polyesters synthesized from this compound?

A1: The most common cause of low molecular weight is the presence of impurities, particularly water. The cationic ring-opening polymerization of dioxolanones is extremely sensitive to moisture, which can act as a chain transfer agent or an initiator, leading to premature termination of the polymer chains and a significant reduction in molecular weight.[1][2] Other impurities in the monomer, such as residual lactic acid, can also act as chain transfer agents.[2]

Q2: How do I ensure my reaction conditions are sufficiently anhydrous?

A2: To maintain anhydrous conditions, all glassware should be oven-dried at a temperature above 120°C for several hours and then cooled under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator.[2] Any solvents used must be rigorously dried, as they are a primary source of water contamination.[1] The monomer itself should also be dried, for instance, over calcium hydride (CaH₂), followed by distillation under reduced pressure.[2] The entire polymerization should be conducted under an inert atmosphere.[2]

Q3: What is the role of the catalyst in the polymerization of this compound, and how does it affect molecular weight?

A3: The catalyst is crucial for initiating the ring-opening polymerization. Organocatalysts, such as p-toluenesulfonic acid (p-TSA), have been shown to be effective for the bulk polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one.[2][3][4] The choice and concentration of the catalyst can impact the polymerization kinetics and the potential for side reactions. For instance, certain salen aluminum catalysts have demonstrated a good balance of reactivity and selectivity, which can help in achieving higher molecular weights by minimizing side reactions.[5] An inappropriate catalyst or concentration can lead to poor control over the polymerization, resulting in low molecular weight polymers.

Q4: How does reaction temperature influence the molecular weight of the resulting polyester?

A4: Reaction temperature is a critical parameter. While higher temperatures can increase the polymerization rate, they can also promote side reactions that may limit chain growth or lead to polymer degradation.[6] For the ring-expansion polymerization of some cyclic esters, an inverse relationship has been observed between temperature and molecular weight, with lower temperatures yielding higher molecular weight polymers.[7][8][9] It is advisable to conduct a temperature optimization study to find a balance between an acceptable reaction rate and the desired molecular weight.[6]

Q5: What are the potential side reactions during the polymerization of dioxolanones, and how can they be minimized?

A5: A significant side reaction during the ring-opening polymerization of some dioxolanones is the elimination of formaldehyde, which can then facilitate a competing Tishchenko reaction.[5] This can affect the structure and properties of the final polymer. To minimize this, catalyst design and the polymerization methodology can be modified.[5] For instance, conducting the polymerization under a dynamic vacuum can help to remove volatile byproducts like formaldehyde, leading to polymers with improved thermal properties.[5]

Troubleshooting Guide for Low Molecular Weight

This guide provides a systematic approach to diagnosing and resolving issues related to obtaining low molecular weight polyesters.

Problem: The molecular weight of my polyester is consistently lower than expected.

Step 1: Verify Monomer Purity

  • Question: Have you rigorously purified the this compound monomer?

  • Potential Cause: Impurities such as water or residual starting materials (e.g., lactic acid) can terminate polymerization.[2]

  • Recommended Action: Purify the monomer by drying over a suitable agent like calcium hydride (CaH₂) followed by distillation under reduced pressure.[2]

Step 2: Ensure Anhydrous Conditions

  • Question: Have you taken stringent measures to exclude moisture from your reaction?

  • Potential Cause: Water acts as a potent chain transfer agent in cationic ROP, significantly lowering the molecular weight.[1][2]

  • Recommended Action:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.[2]

    • Use freshly distilled and dried solvents.[1]

    • Conduct the entire experiment under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1]

Step 3: Evaluate Catalyst and Initiator System

  • Question: Are you using the appropriate catalyst and initiator at the correct concentrations?

  • Potential Cause: An inefficient catalyst or an incorrect monomer-to-initiator ratio can lead to poor polymerization control.

  • Recommended Action:

    • Review the literature for catalysts known to provide good control for this specific monomer (e.g., p-TSA, specific salen-Al complexes).[3][5]

    • Ensure the initiator is fully dissolved and active.

    • Verify the accuracy of your calculated molar ratios.

Step 4: Optimize Reaction Temperature

  • Question: Is your reaction temperature optimized?

  • Potential Cause: High temperatures can lead to side reactions or degradation, while temperatures that are too low may result in very slow or incomplete polymerization.[6]

  • Recommended Action: Consider running the polymerization at a lower temperature, as an inverse relationship between temperature and molecular weight has been reported for similar systems.[7][8][9] For bulk polymerization with p-TSA, 100°C has been shown to be effective.[2]

Step 5: Consider Polymerization Technique

  • Question: Are you using a suitable polymerization method (bulk vs. solution)?

  • Potential Cause: The chosen method may influence reaction kinetics and the removal of byproducts.

  • Recommended Action: If side reactions involving volatile byproducts are suspected, consider conducting the polymerization under a dynamic vacuum to help drive the reaction toward the desired high molecular weight polymer.[5]

Quantitative Data Summary

The following table summarizes typical experimental conditions for the polymerization of a similar monomer, 2,2,5-trimethyl-1,3-dioxolan-4-one, which can serve as a starting point for optimization.

EntryInitiatorCatalyst[M]:[I]:[C] RatioTemperature (°C)Time (h)Mₙ ( g/mol )PDI
1Neopentanolp-TSA200:1:1010016~5,000>1.5
2Benzyl AlcoholSalen-Al Complex200:1:1100Varies>10,000<1.5

Note: This data is illustrative and compiled from various sources in the literature. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Monomer Synthesis and Purification (2,2,5-trimethyl-1,3-dioxolan-4-one)
  • Synthesis: L-lactic acid and p-toluenesulfonic acid are dissolved in a 1:1 mixture of acetone and toluene.[2][3] The mixture is refluxed for 6 hours using a Dean-Stark apparatus to continuously remove water.[2][3]

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with a saturated sodium bicarbonate solution and brine.[2][3]

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting oil is dried over calcium hydride overnight and then purified by distillation under reduced pressure to yield the pure monomer.[2]

Bulk Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one
  • Preparation: Ensure all glassware is rigorously dried. The reaction is set up under an inert (N₂) atmosphere.[2]

  • Reaction Setup: In a dried reaction vessel, add the initiator (e.g., neopentanol) and the catalyst (e.g., p-toluenesulfonic acid).[2]

  • Polymerization: Add the purified monomer to achieve the desired initiator:catalyst:monomer molar ratio (e.g., 1:10:200). Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.[2][3]

  • Termination and Purification: Continue the reaction for the desired time (e.g., 16 hours).[2] After the reaction is complete, cool the mixture and dissolve it in dichloromethane. Precipitate the polymer by adding the solution to cold methanol.[6]

  • Drying: Collect the solid polymer by filtration and dry it under vacuum.[6]

Visualizations

TroubleshootingWorkflow start Low Molecular Weight Observed check_purity Verify Monomer Purity start->check_purity check_anhydrous Ensure Anhydrous Conditions check_purity->check_anhydrous If pure action_purify Action: Purify monomer (distillation over CaH₂) check_purity->action_purify If impure check_catalyst Evaluate Catalyst/Initiator System check_anhydrous->check_catalyst If dry action_dry Action: Rigorously dry glassware, solvents, and use inert atmosphere check_anhydrous->action_dry If wet check_temp Optimize Reaction Temperature check_catalyst->check_temp If optimal action_catalyst Action: Verify catalyst choice, concentration, and molar ratios check_catalyst->action_catalyst If suboptimal action_temp Action: Lower reaction temperature and perform optimization studies check_temp->action_temp If suboptimal end_goal Achieve Target Molecular Weight check_temp->end_goal If optimal action_purify->check_purity action_dry->check_anhydrous action_catalyst->check_catalyst action_temp->check_temp

A step-by-step workflow for troubleshooting low molecular weight in polyester synthesis.

PolymerizationPathway monomer This compound rop Ring-Opening Polymerization monomer->rop + Catalyst + Initiator polyester High Molecular Weight Polyester rop->polyester Desired Pathway side_reaction Side Reactions rop->side_reaction Undesired Pathway elimination Elimination of Acetone side_reaction->elimination low_mw Low Molecular Weight Polymer elimination->low_mw impurities Impurities (e.g., H₂O) impurities->rop Chain Termination impurities->low_mw

Simplified reaction pathway for polyester synthesis, highlighting potential side reactions.

References

Technical Support Center: Polymerization of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polydispersity during the polymerization of 2,2-Dimethyl-1,3-dioxolan-4-one.

Troubleshooting Guide

High polydispersity is a common challenge in the ring-opening polymerization of this compound. The following guide addresses specific issues that can lead to a broad molecular weight distribution (high Polydispersity Index - PDI).

Issue 1: High Polydispersity Index (PDI > 1.5)

A high PDI indicates a wide distribution of polymer chain lengths, which can be detrimental to the final material's properties.

Potential Cause Troubleshooting Action
Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, leading to the continuous formation of new polymer chains throughout the reaction.[1]- Ensure the chosen initiator is appropriate for the monomer and reaction conditions. - Confirm the initiator is fully dissolved and homogenously mixed at the start of the polymerization. - Select an initiator that provides rapid and efficient initiation.
Chain Transfer Reactions: Impurities such as water or alcohols can act as chain transfer agents, terminating a growing polymer chain and initiating a new one.[1]- Rigorously purify all reagents, including the monomer and any solvents.[1] - Ensure all glassware is thoroughly dried, for instance, in an oven at >120°C for several hours, and cooled under a stream of dry nitrogen.[1] - Conduct the polymerization under a strictly inert atmosphere (e.g., dry nitrogen or argon).[1]
Transesterification: At elevated temperatures and extended reaction times, intermolecular or intramolecular transesterification can occur, leading to a scrambling of chain lengths.[1]- Consider lowering the reaction temperature.[1] - Optimize the reaction time to achieve high monomer conversion while minimizing side reactions.
Presence of Impurities: Water or other protic impurities can act as unintended initiators or chain transfer agents.- Rigorously dry all glassware, solvents, monomer, and initiator. - Work under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low or No Monomer Conversion

Failure to achieve the desired monomer conversion can be due to several factors related to the reaction setup and components.

Potential Cause Troubleshooting Action
Inactive Catalyst/Initiator: The catalyst or initiator may have degraded due to improper storage or handling.- Use fresh catalyst and initiator that have been stored correctly, protecting them from moisture and air.[1]
Insufficient Temperature: The reaction may not have reached the necessary activation energy.- Verify and maintain the recommended reaction temperature for the specific catalyst/initiator system being used.[1]
Presence of Inhibitors: Reagents may contain inhibitors from the manufacturing process that quench the polymerization.- Purify all reagents before use to remove any potential inhibitors.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my polydispersity index (PDI) high in the polymerization of this compound?

A high PDI (typically > 1.5) indicates a broad distribution of polymer chain lengths.[1] This can be caused by several factors, including:

  • Slow initiation: If new polymer chains are formed throughout the polymerization process because the initiation rate is slower than the propagation rate.[1]

  • Chain transfer reactions: Impurities like water or alcohols can terminate one chain and start a new one, broadening the PDI.[1]

  • Transesterification: At higher temperatures and longer reaction times, scrambling of chain lengths can occur.[1]

To minimize PDI, it is crucial to use purified reagents, maintain anhydrous conditions, and choose an appropriate initiator that ensures a fast initiation rate.[1]

Q2: What are the key experimental parameters to control for minimizing polydispersity?

To achieve a low PDI, careful control of the following parameters is essential:

  • Monomer Purity: The monomer should be purified, for example, by drying over calcium hydride (CaH₂) followed by distillation under reduced pressure, to remove impurities like water or residual lactic acid.[1]

  • Anhydrous Conditions: Cationic ring-opening polymerization is highly sensitive to water.[1] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere.[1]

  • Catalyst and Initiator Selection: The choice of catalyst and initiator significantly impacts the polymerization. Organocatalysts like p-toluenesulfonic acid (p-TSA) have been shown to be effective.[1][2] The monomer-to-initiator ratio must be carefully controlled to target the desired molecular weight.

  • Temperature: The reaction temperature should be optimized to ensure a sufficient rate of polymerization while minimizing side reactions like transesterification.[1]

Q3: Can metal-based catalysts be used for this polymerization?

Yes, metal-based catalysts such as tin(II) 2-ethylhexanoate (Sn(Oct)₂) are commonly used for the ring-opening polymerization of cyclic esters.[1] However, for biomedical applications, organocatalyzed methods are often preferred to produce metal-free polymers.[3]

Experimental Protocols

Protocol 1: Monomer Synthesis and Purification

This protocol describes the synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one from L-lactic acid and its subsequent purification.

Materials:

  • L-lactic acid

  • p-toluenesulfonic acid

  • Acetone

  • Toluene

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Calcium hydride (CaH₂)

Procedure:

  • Dissolve L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (300 mL).[1]

  • Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove water.[1]

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.[1]

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[1]

  • Dry the resulting colorless oil over calcium hydride (CaH₂) overnight to yield the purified monomer.[1]

Protocol 2: Bulk Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

This protocol details the solvent-free polymerization of the monomer.

Materials:

  • Purified 2,2,5-trimethyl-1,3-dioxolan-4-one

  • Neopentanol (initiator)

  • p-toluenesulfonic acid (catalyst)

  • Dichloromethane

  • Methanol

Procedure:

  • Ensure all glassware is rigorously dried.

  • In a dried reaction vessel under an inert atmosphere (N₂), add the initiator (e.g., neopentanol) and the catalyst (e.g., p-TSA).[1]

  • Add the purified monomer to achieve the desired initiator:catalyst:monomer molar ratio (e.g., 1:10:200).[1][2]

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.[1]

  • Continue the reaction for the desired time (e.g., 16 hours).[1]

  • To terminate the polymerization, cool the reaction to room temperature and dissolve the polymer in a suitable solvent like dichloromethane.[1]

  • Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.[1]

  • Collect the polymer by filtration and dry under vacuum.[1]

Data Summary

The following table summarizes the effect of different catalysts on the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one.

CatalystMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
p-TSA200:1:1010024>9511,5001.2
TfOH200:1:1010024>9510,8001.3
MSA200:1:1010024~909,5001.4

Data is illustrative and compiled from various studies. Actual results may vary based on specific experimental conditions.

Visualizations

logical_relationship cluster_causes Factors Leading to High PDI cluster_solutions Strategies to Minimize PDI Slow Initiation Slow Initiation High PDI High PDI Slow Initiation->High PDI Chain Transfer Chain Transfer Chain Transfer->High PDI Transesterification Transesterification Transesterification->High PDI Fast Initiator Fast Initiator Low PDI Low PDI Fast Initiator->Low PDI Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Low PDI Optimized Temperature Optimized Temperature Optimized Temperature->Low PDI Pure Monomer Pure Monomer Pure Monomer->Low PDI

Caption: Factors influencing polydispersity in polymerization.

experimental_workflow start Start monomer_prep Monomer Synthesis & Purification start->monomer_prep reaction_setup Reaction Setup (Anhydrous, Inert Atmosphere) monomer_prep->reaction_setup polymerization Polymerization (Initiator, Catalyst, Temp, Time) reaction_setup->polymerization termination Termination & Polymer Isolation polymerization->termination characterization Characterization (GPC, NMR) termination->characterization end End characterization->end

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Storage and Handling of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2,2-Dimethyl-1,3-dioxolan-4-one to prevent its hydrolysis. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Product degradation is suspected (e.g., change in appearance, odor, or analytical profile). Hydrolysis due to exposure to moisture.1. Immediately ensure the container is tightly sealed. 2. Store the product in a desiccator with a suitable desiccant (see FAQ 2). 3. For long-term storage, consider storing under an inert atmosphere (see FAQ 3). 4. Verify product purity using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy (see Experimental Protocols).
Inconsistent experimental results using this compound from different batches or stored for varying durations. Partial hydrolysis of the starting material.1. Always use a fresh bottle or a properly stored sample for critical experiments. 2. Before use, check the purity of the stored material. 3. If hydrolysis is confirmed, consider purifying the material by distillation under reduced pressure. However, prevention is the best approach.
Visible signs of moisture in the storage container (e.g., condensation). Improper sealing or storage in a high-humidity environment.1. Transfer the product to a new, dry container with a secure seal. 2. Dry the material over a suitable drying agent if contamination is suspected, though this may be difficult without further degradation. 3. Re-evaluate your storage conditions and ensure the area is cool, dry, and well-ventilated.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary cause of this compound degradation during storage?

The primary cause of degradation is hydrolysis. This compound is a cyclic acetal, a class of compounds susceptible to acid-catalyzed hydrolysis.[2] In the presence of water, even trace amounts of acid can catalyze the breakdown of the ring structure, leading to the formation of acetone and glycolic acid.

FAQ 2: What is the most effective way to prevent hydrolysis during storage?

The most effective method is to maintain strictly anhydrous (water-free) conditions. This can be achieved by:

  • Proper Sealing: Always keep the container tightly closed when not in use.[1]

  • Use of Desiccants: Store the container in a desiccator charged with a suitable desiccant.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere such as nitrogen or argon is recommended to displace moisture-laden air.[2]

FAQ 3: Which desiccant is best for storing this compound?

Several types of desiccants can be used, each with its own advantages.

Desiccant TypeAdsorption Capacity (by weight)Best Use CaseConsiderations
Silica Gel ~40%General purpose, low to moderate humidity.[3] FDA approved for direct contact with food and pharmaceuticals.[4][5]Can be regenerated by heating. Indicating silica gel changes color when saturated.[1]
Molecular Sieves HighVery low humidity environments. Stronger moisture adsorption compared to silica gel or clay.[1]More expensive but highly efficient.[3]
Montmorillonite Clay ~30-40%Cost-effective for moderate humidity.[3] Works best below 120°F (50°C).[1][4]Natural and environmentally friendly.[3]
Calcium Sulfate (Drierite®) ~10%Laboratory use where low relative humidity is needed.Chemically stable and non-toxic.[1]

FAQ 4: How does temperature affect the stability of this compound?

Higher temperatures can accelerate the rate of hydrolysis. Therefore, it is recommended to store the compound in a cool place.[1] Refrigerated storage is often suggested for long-term stability.

FAQ 5: Is it necessary to store this compound under an inert atmosphere?

While not always necessary for short-term storage if the container is well-sealed and stored with a desiccant, an inert atmosphere provides the best protection against hydrolysis, especially for long-term storage or for material that will be used in moisture-sensitive reactions.[2] Inert gases like nitrogen or argon displace oxygen and, more importantly, ambient moisture.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

This protocol is designed to assess the stability of this compound under elevated temperature and humidity conditions.

Methodology:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Condition A (Control): 25°C / 60% Relative Humidity (RH)

    • Condition B (Accelerated): 40°C / 75% Relative Humidity (RH)

  • Time Points: Withdraw samples for analysis at T=0, 1, 3, and 6 months.

  • Analysis: Analyze the purity of each sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Monitoring Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

GC-MS Parameters (Example):

ParameterSetting
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 50°C (hold for 2 min), ramp to 220°C at 15°C/min, hold for 5 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 35 - 350 amu

Procedure:

  • Prepare a standard solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Monitor for the appearance of peaks corresponding to the hydrolysis products (acetone and derivatives of glycolic acid).

  • Quantify the percentage of remaining this compound by comparing the peak area to the initial (T=0) sample.

Visualizations

Hydrolysis_Pathway compound This compound acid H⁺ (catalyst) intermediate Hemiacetal Intermediate compound->intermediate Protonation & Nucleophilic Attack water H₂O water->intermediate products Acetone + Glycolic Acid intermediate->products Ring Opening Storage_Workflow cluster_storage Storage Options cluster_outcome Stability Outcome sealed_container Tightly Sealed Container desiccator Storage in Desiccator sealed_container->desiccator degraded Potential for Hydrolysis sealed_container->degraded If moisture is present inert_gas Inert Atmosphere (N₂ or Ar) desiccator->inert_gas stable Maximized Stability (Minimal Hydrolysis) desiccator->stable Effective moisture removal inert_gas->stable start This compound start->sealed_container

References

Technical Support Center: Optimizing Reaction Temperature for 2,2-Dimethyl-1,3-dioxolan-4-one Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature during the ring-opening polymerization (ROP) of 2,2-Dimethyl-1,3-dioxolan-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of reaction temperature in the ring-opening polymerization (ROP) of this compound?

A1: The reaction temperature is a critical parameter that significantly influences the kinetics and outcome of the polymerization. It directly affects the rate of polymerization, the final monomer conversion, the molecular weight of the resulting polymer, and the polydispersity index (PDI). An optimized temperature ensures an efficient reaction while minimizing undesirable side reactions.

Q2: How does an increase in reaction temperature generally affect the polymerization?

A2: Typically, elevating the reaction temperature increases the polymerization rate by providing the necessary activation energy for the ring-opening of the monomer. This can lead to higher monomer conversion in a shorter time. However, excessively high temperatures can promote side reactions, such as transesterification, which can broaden the molecular weight distribution (increase the PDI) and potentially lead to a lower than expected molecular weight. For the bulk polymerization of the related 2,2,5-trimethyl-1,3-dioxolan-4-one, a temperature of 100°C has been demonstrated to be effective.[1]

Q3: What are the potential negative consequences of a reaction temperature that is too high?

A3: Excessively high temperatures can lead to several issues:

  • Broadened Polydispersity Index (PDI): Increased instances of intermolecular and intramolecular transesterification can scramble the polymer chains, leading to a less uniform polymer.[1]

  • Reduced Molecular Weight Control: Side reactions can lead to uncontrolled initiation or termination events, making it difficult to achieve the target molecular weight.

  • Monomer and Polymer Degradation: At very high temperatures, the monomer or the newly formed polymer can degrade, leading to discolored products and a loss of desired properties.

  • Epimerization: For chiral monomers, high temperatures can increase the risk of epimerization, which affects the stereoregularity and, consequently, the material properties of the polymer.

Q4: What happens if the reaction temperature is too low?

A4: A reaction temperature that is too low will result in a very slow or even stalled polymerization rate. The catalyst may not be sufficiently activated, leading to low monomer conversion even after extended reaction times.

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing the reaction temperature for the polymerization of this compound.

Problem Potential Cause Related to Temperature Suggested Solution
Low Monomer Conversion The reaction temperature is too low, providing insufficient energy to overcome the activation barrier for polymerization.Gradually increase the reaction temperature in 10°C increments (e.g., from 90°C to 120°C) to find the optimal point where the rate of polymerization is reasonable without inducing significant side reactions. Monitor monomer conversion at each temperature using ¹H NMR.
High Polydispersity Index (PDI > 1.5) The reaction temperature is too high, leading to significant transesterification side reactions.Consider lowering the reaction temperature. While this may slow down the reaction, it can lead to a more controlled polymerization and a narrower molecular weight distribution. A temperature of 100°C has been shown to be effective for similar monomers.[1]
Low Molecular Weight of the Final Polymer While often related to impurities like water, a very high temperature can contribute to chain transfer or degradation reactions that limit chain growth.First, ensure all reagents and glassware are scrupulously dry, as water is a common cause of low molecular weight in cationic ROP.[1] If the issue persists, try lowering the reaction temperature to minimize side reactions.
Inconsistent Results Between Batches Poor temperature control and monitoring, leading to variations in the actual reaction temperature.Ensure the reaction vessel is uniformly heated using a reliable heating mantle or oil bath with a temperature controller and an internal thermometer to accurately monitor the reaction temperature.
Polymer Discoloration The reaction temperature is excessively high, causing thermal degradation of the monomer or polymer.Reduce the reaction temperature. If a high temperature is required for a reasonable reaction rate, consider shortening the reaction time and monitoring the conversion more frequently.

Data Presentation

Reaction Temperature (°C)Monomer Conversion (%)Number-Average Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)
80Low to ModerateLowNarrow
100HighModerate to HighNarrow to Moderate
120Very HighModerateModerate to Broad
140Very HighLow to ModerateBroad

Experimental Protocols

Detailed Methodology for Temperature Optimization Study

This protocol outlines a general procedure for optimizing the reaction temperature for the bulk polymerization of this compound using a Brønsted acid catalyst.

Materials:

  • This compound (rigorously purified by drying over CaH₂ and distillation under reduced pressure)

  • Initiator (e.g., Benzyl alcohol, dried over molecular sieves)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), dried under vacuum)

  • Anhydrous solvent for quenching and dissolving (e.g., Dichloromethane)

  • Non-solvent for precipitation (e.g., cold Methanol)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or in a desiccator. All manipulations of dried reagents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add the initiator and the catalyst. For example, a monomer-to-initiator-to-catalyst molar ratio of 200:1:1 can be targeted.

  • Monomer Addition: Add the purified this compound monomer to the flask.

  • Drying Agent: Add a small amount of anhydrous MgSO₄ to scavenge any trace amounts of residual moisture.

  • Polymerization: Place the sealed flask in a pre-heated oil bath or heating mantle set to the desired reaction temperature (e.g., start with a series of experiments at 90°C, 100°C, 110°C, and 120°C). Stir the reaction mixture.

  • Monitoring: At predetermined time intervals (e.g., 2, 4, 8, 16, and 24 hours), carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere for analysis.

  • Analysis of Aliquots:

    • Monomer Conversion: Dissolve the aliquot in deuterated chloroform (CDCl₃) and determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of monomer and polymer peaks.

    • Molecular Weight and PDI: Quench the polymerization of the aliquot by adding it to a small amount of dichloromethane. Analyze the sample by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and PDI.

  • Termination and Purification: Once the desired conversion and polymer characteristics are achieved, cool the reaction to room temperature. Dissolve the polymer in dichloromethane and precipitate it into cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_purification Purification prep1 Dry Glassware (120°C, overnight) setup Combine Monomer, Initiator, & Catalyst under Inert Atmosphere prep1->setup prep2 Purify Monomer (Dry over CaH₂, distill) prep2->setup prep3 Dry Initiator & Catalyst prep3->setup set_temp Set Reaction Temperature (e.g., 90°C, 100°C, 110°C, 120°C) setup->set_temp polymerize Stir and Polymerize set_temp->polymerize aliquot Take Aliquots at Different Time Points polymerize->aliquot terminate Terminate Reaction polymerize->terminate nmr ¹H NMR Analysis (Monomer Conversion) aliquot->nmr gpc GPC Analysis (Mₙ, Mₙ, PDI) aliquot->gpc dissolve Dissolve in CH₂Cl₂ terminate->dissolve precipitate Precipitate in Cold Methanol dissolve->precipitate dry Dry Polymer under Vacuum precipitate->dry

Caption: Workflow for optimizing the reaction temperature for the ROP of this compound.

Logical Relationship between Reaction Temperature and Polymerization Outcomes

G cluster_increase Increasing Temperature cluster_decrease Decreasing Temperature cluster_outcome Polymer Characteristics temp Reaction Temperature rate_inc Increases Polymerization Rate temp->rate_inc Higher side_react_inc Increases Side Reactions (e.g., Transesterification) temp->side_react_inc Higher rate_dec Decreases Polymerization Rate temp->rate_dec Lower control_inc Improves Polymerization Control temp->control_inc Lower conv_inc Increases Monomer Conversion rate_inc->conv_inc mw Molecular Weight (Mₙ) conv_inc->mw Impacts side_react_inc->mw Can Decrease pdi Polydispersity Index (PDI) side_react_inc->pdi Broadens conv_dec Decreases Monomer Conversion rate_dec->conv_dec control_inc->pdi Narrows

Caption: The influence of reaction temperature on key polymerization outcomes.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of three common analytical methods for assessing the purity of 2,2-Dimethyl-1,3-dioxolan-4-one: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity and accuracy. This compound is a relatively volatile organic compound, making Gas Chromatography a highly suitable technique for its purity assessment. HPLC can also be employed, particularly for analyzing non-volatile impurities. Quantitative NMR offers a distinct advantage as a primary ratio method that does not require a specific reference standard of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for each analytical method in the context of purity assessment for a small organic molecule like this compound.

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-UV Detector (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 1 µg/mLConcentration dependent, suitable for minor component analysis down to ~0.1%
Limit of Quantitation (LOQ) 0.05 - 5 µg/mL0.5 - 5 µg/mLConcentration dependent, suitable for minor component analysis down to ~0.5%
**Linearity (R²) **> 0.999> 0.999Not applicable in the same way; signal intensity is directly proportional to molar concentration
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (%RSD) < 2%< 2%< 1%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

Objective: To determine the purity of this compound by separating it from volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Carrier Gas: Helium, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample into the GC system.

  • Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

High-Performance Liquid Chromatography-UV Detector (HPLC-UV) Method

Objective: To assess the purity of this compound, particularly for non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Solvent: Acetonitrile or a mixture of water and acetonitrile.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the solvent to obtain a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low wavelength is necessary).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-26 min: Gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

Objective: To determine the absolute purity of this compound using an internal standard.[1][2][3][4][5][6][7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis:

      • Pulse angle: 30° or 90°.

      • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules).

      • Number of scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P_IS = Purity of the internal standard

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Purity Calculation start Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent start->dissolve gc GC-FID Analysis dissolve->gc hplc HPLC-UV Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr process_gc Integrate Peaks (Area % Method) gc->process_gc process_hplc Integrate Peaks (Area % Method) hplc->process_hplc process_qnmr Integrate Signals & Apply Formula qnmr->process_qnmr end Purity Report process_gc->end process_hplc->end process_qnmr->end

Caption: Workflow for the purity assessment of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes GC GC-FID Volatility Analyte Volatility GC->Volatility High Impurity_Type Impurity Type GC->Impurity_Type Volatile Reference_Standard Reference Standard GC->Reference_Standard Required (Relative) Quantitation Quantitation Principle GC->Quantitation Response Factor HPLC HPLC-UV HPLC->Volatility Low to None HPLC->Impurity_Type Non-Volatile HPLC->Reference_Standard Required (Relative) HPLC->Quantitation Molar Absorptivity qNMR qNMR qNMR->Volatility Independent qNMR->Impurity_Type Structural qNMR->Reference_Standard Internal Standard (Absolute) qNMR->Quantitation Molar Ratio

Caption: Comparison of key attributes for GC-FID, HPLC-UV, and qNMR methods.

References

A Comparative Guide to Gel Permeation Chromatography (GPC) Analysis of Polymers from 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of biodegradable polyesters from monomers like 2,2-dimethyl-1,3-dioxolan-4-one has garnered significant interest in the fields of drug delivery and biomedical materials. This monomer serves as a precursor to polylactic acid (PLA), a biocompatible and biodegradable polymer. Accurate characterization of the molecular weight and molecular weight distribution of these polymers is critical for predicting their physical properties and performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for this purpose. This guide provides a comparative overview of GPC analysis and alternative methods for polymers derived from this compound.

Standard GPC Analysis: A Foundational Technique

GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution.[1][2]

Detailed Experimental Protocol for GPC Analysis of Polyesters

A successful GPC analysis hinges on a well-defined protocol, from sample preparation to data interpretation.[1]

1. Column and Mobile Phase Selection: The choice of solvent is crucial and depends on the polymer's solubility. For polyesters like PLA, common mobile phases include tetrahydrofuran (THF) and chloroform.[2][3] For some solvent-resistant polyesters, hexafluoroisopropanol (HFIP) is used, sometimes in combination with other solvents to reduce cost and viscosity.[3][4]

2. Sample Preparation: Proper sample preparation is vital for accurate and reproducible results.[1]

  • Weighing: Accurately weigh between 5–10 mg of the dry polymer sample.[5]

  • Dissolution: Dissolve the polymer in the chosen mobile phase at a concentration typically ranging from 1 to 5 mg/mL.[2][4] Gentle agitation is recommended, and for some polyesters, mild heating may be necessary to aid dissolution. Avoid vigorous methods like vortexing or sonicating, which can cause shear degradation of the polymer chains.[4]

  • Filtration: Filter the sample solution through a 0.2–0.45 µm membrane filter to remove any particulates that could damage the GPC column.[1][5]

3. Instrumentation and Analysis:

  • System: A standard GPC system includes a pump, injector, column oven, and one or more detectors. The most common is the differential refractive index (dRI) detector.[1]

  • Calibration: Generate a calibration curve using narrow-polydispersity standards, such as polystyrene, of known molecular weights.[2]

  • Injection and Data Acquisition: Inject the prepared polymer sample and record the chromatogram. The retention time of the polymer is then compared to the calibration curve to determine its molecular weight characteristics.[2]

Table 1: Typical GPC Conditions for Polyester Analysis [2][3]

ParameterCondition
Columns 2 x PLgel Mixed Bed, or similar styrene-divinylbenzene columns
Mobile Phase (Eluent) Tetrahydrofuran (THF) or Chloroform
Flow Rate 1.0 mL/min
Temperature 30-40 °C
Detector Differential Refractive Index (dRI)
Calibration Polystyrene standards
Alternative and Advanced Characterization Techniques

While GPC is a robust method for determining molecular weight distribution, other techniques can provide complementary or more detailed information.[2][6]

Table 2: Comparison of GPC with Alternative Analytical Methods [2][6]

FeatureGel Permeation Chromatography (GPC)MALDI-ToF Mass SpectrometryNuclear Magnetic Resonance (NMR)
Primary Information Molecular weight averages (Mn, Mw), molecular weight distribution, and PDI.[2]Absolute molecular weight of individual oligomers, end-group analysis.[2]Chemical structure, monomer conversion, polymer tacticity, and end-group quantification.[2]
Strengths Robust and established method for determining molecular weight distribution.[2]High resolution of individual oligomers, detailed end-group information.[2]Provides detailed structural information and quantitative analysis.[2]
Limitations Provides relative molecular weights based on calibration standards; limited structural information.[2]Mass discrimination against higher molecular weight species can affect accuracy for polydisperse samples (PDI > 1.2).[2]Less sensitive for determining the overall molecular weight distribution of broad samples compared to GPC.[2]

Advanced GPC Methods

For more complex polymers or when higher accuracy is needed, advanced GPC setups can be employed.

Table 3: Comparison of GPC Calibration Methods [7]

MethodPrincipleBest Suited For
Conventional Calibration Compares sample elution time to a calibration curve of standards (e.g., polystyrene).Routine analysis of linear polymers similar to the standards.
Universal Calibration Uses the Mark-Houwink equation, incorporating intrinsic viscosity data for more accurate molecular weight determination across different polymer types.Branched polymers or samples that differ structurally from the standards.
Triple Detection GPC Employs a combination of detectors (refractive index, light scattering, and viscometer) to determine absolute molecular weight without relying on calibration standards.Complex or novel polymers where detailed structural information is required.

Visualizations

GPC_Workflow General Experimental Workflow for GPC Analysis cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Calibration Standards inject_standards Inject Calibration Standards prep_standards->inject_standards prep_sample Prepare Polymer Sample (Weigh, Dissolve, Filter) inject_sample Inject Polymer Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase (Degas) equilibrate System Equilibration prep_mobile->equilibrate equilibrate->inject_standards equilibrate->inject_sample gen_curve Generate Calibration Curve inject_standards->gen_curve acquire_chrom Acquire Sample Chromatogram inject_sample->acquire_chrom calculate Calculate Mn, Mw, PDI gen_curve->calculate acquire_chrom->calculate report Report Results calculate->report

Caption: General experimental workflow for GPC analysis.[1]

Technique_Comparison Comparison of Polymer Analysis Techniques cluster_techniques Analytical Techniques cluster_info Information Provided Polymer Polymer from This compound GPC GPC (Gel Permeation Chromatography) Polymer->GPC MALDI MALDI-ToF MS Polymer->MALDI NMR NMR Spectroscopy Polymer->NMR GPC_info • Molecular Weight Distribution (PDI) • Mn, Mw Averages • Relative Molecular Weight GPC->GPC_info Provides MALDI_info • Absolute Molecular Weight • End-Group Analysis • Individual Oligomer Resolution MALDI->MALDI_info Provides NMR_info • Chemical Structure • Monomer Conversion • End-Group Quantification • Tacticity NMR->NMR_info Provides

Caption: Comparison of information from different analysis techniques.[2]

References

Unraveling Polyester Complexity: A Comparative Guide to MALDI-ToF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polyesters, a thorough understanding of their molecular characteristics is paramount. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry has emerged as a powerful tool for in-depth polyester analysis. This guide provides an objective comparison of MALDI-ToF MS with alternative techniques, supported by experimental data, to aid in selecting the most appropriate analytical method for your research needs.

Performance Comparison: MALDI-ToF vs. Alternatives

The choice of analytical technique for polyester characterization depends on the specific information required. While techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data, MALDI-ToF MS offers unique advantages in determining absolute molecular weights, resolving individual oligomers, and providing detailed end-group analysis.

FeatureMALDI-ToF Mass SpectrometryGel Permeation Chromatography (GPC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Molecular Weight Provides absolute molecular weight of individual oligomers.[1] Limited by high polydispersity (Đ > 1.2).Provides relative molecular weight distribution (Mn, Mw, Đ).[2] Requires calibration with standards.[2]Can be used to determine number-average molecular weight (Mn) for shorter polymers (N < 100).[2]Does not provide molecular weight information.
End-Group Analysis Excellent for detailed identification and quantification of end-groups.[3][4]Provides limited to no information on end-groups.[5]Can identify and quantify end-groups, but may lack sensitivity for low concentrations.[6]Can identify the presence of certain functional groups at the chain ends.
Structural Information Reveals polymer architecture, repeating units, and copolymer composition.[1][7] Can identify cyclic structures.[8][9]Provides information on hydrodynamic volume and chain size distribution.[6]Provides detailed information on monomer sequence, tacticity, and isomerism.[6][8][9][10]Identifies functional groups present in the polymer backbone.[6]
Speed of Analysis Fast, with analysis times of ~3 minutes per measurement.[5]Slower, with analysis times of ~1 hour per measurement.[5]Varies depending on the experiment, can be time-consuming for complex structures.Rapid analysis.
Sample Requirements Requires the polymer to be ionizable. Limited to soluble polymers.Limited to soluble polymers.[5]Requires soluble samples and specific deuterated solvents.Can be used for solid and liquid samples with minimal preparation.
Quantitative Analysis Can provide semi-quantitative results for monomer ratios and end-groups, though ionization efficiencies can vary.[8][9][10]Primary technique for quantitative molecular weight distribution.[2]Excellent for quantitative analysis of monomer ratios and end-group concentrations.Primarily a qualitative technique, though quantitative analysis is possible with calibration.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for MALDI-ToF MS analysis of polyesters.

MALDI-ToF Sample Preparation for Polyesters

A critical step for successful MALDI-ToF analysis is the sample preparation, which involves selecting an appropriate matrix and cationizing agent.[11]

Materials:

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are commonly used for polyesters.[10][12][13]

  • Cationizing Agent: Sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA) are frequently used to promote the formation of singly charged ions.[10][12][13]

  • Solvent: Tetrahydrofuran (THF) is a common solvent for dissolving both the polymer and the matrix.[10][12]

Procedure:

  • Stock Solutions:

    • Prepare a matrix solution (e.g., 10-20 mg/mL of DHB or DCTB in THF).[10][12]

    • Prepare a cationizing agent solution (e.g., 1-2 mg/mL of NaTFA or KTFA in THF).[12]

    • Prepare an analyte (polyester) solution (e.g., 5-10 mg/mL in THF).[10][12]

  • Mixing:

    • Combine the matrix, analyte, and cationizing agent solutions in a specific ratio. A common ratio is 100:10:1 (matrix:analylate:cation).[10] Another reported ratio is 20:5:1 (matrix:analyte:cation).[12]

  • Sample Spotting:

    • Apply a small volume (e.g., 1 µL) of the final mixture onto the MALDI target plate using the dried-droplet method.[10][12]

    • Allow the solvent to evaporate completely at room temperature, leaving a crystalline matrix with the embedded analyte.

MALDI-ToF Data Acquisition

Instrument Settings:

  • Mode: Reflector mode is typically used to achieve high mass resolution for resolving individual oligomers.[5]

  • Polarity: Positive ion mode is used to detect the cationized polymer chains.[7]

  • Laser: A nitrogen laser (337 nm) or an Nd:YAG laser (355 nm) is commonly used.[7]

  • Mass Range: The m/z range should be set to cover the expected molecular weight distribution of the polyester.

  • Calibration: The instrument should be calibrated with a known standard to ensure accurate mass measurements.

Visualizing the Workflow and Comparisons

Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow for MALDI-ToF analysis and the logical relationship between different polyester characterization techniques.

MALDI_ToF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-ToF Analysis Analyte Polyester Sample Mix Mix Solutions Analyte->Mix Matrix Matrix (e.g., DHB) Matrix->Mix Cation Cationizing Agent (e.g., NaTFA) Cation->Mix Solvent Solvent (e.g., THF) Solvent->Mix Spot Spot on Target Plate Mix->Spot Laser Laser Desorption/Ionization Spot->Laser ToF Time-of-Flight Mass Analyzer Laser->ToF Detector Detector ToF->Detector Spectrum Mass Spectrum Detector->Spectrum caption Figure 1. Experimental workflow for MALDI-ToF MS analysis of polyesters.

Figure 1. Experimental workflow for MALDI-ToF MS analysis of polyesters.

Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Polyester Polyester Characterization MALDI MALDI-ToF MS Polyester->MALDI GPC GPC Polyester->GPC NMR NMR Polyester->NMR FTIR FTIR Polyester->FTIR MW_abs Absolute MW End-Groups Repeating Units MALDI->MW_abs MW_dist MW Distribution (Mn, Mw, Đ) GPC->MW_dist Structure Monomer Sequence Tacticity NMR->Structure Func_Groups Functional Groups FTIR->Func_Groups caption Figure 2. Comparison of information obtained from different techniques.

Figure 2. Comparison of information obtained from different techniques.

Conclusion

MALDI-ToF mass spectrometry is an invaluable technique for the detailed characterization of polyesters, offering insights into absolute molecular weight, end-group fidelity, and structural composition that are often complementary to data obtained from other methods like GPC and NMR.[8][10] While it has limitations, particularly with highly polydisperse samples, its speed and the richness of the data it provides make it an essential tool in the arsenal of researchers and scientists in polymer chemistry and drug development. For a comprehensive understanding of complex polyester systems, a multi-technique approach is often the most effective strategy.

References

A Comparative Guide to the DSC Analysis of Polyesters Derived from 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the thermal properties of polyesters derived from 2,2,5-trimethyl-1,3-dioxolan-4-one and other common biodegradable polymers. The focus is on data obtained through Differential Scanning Calorimetry (DSC), a critical analytical technique for characterizing the thermal behavior of polymeric materials. This information is essential for researchers, scientists, and drug development professionals involved in the development of biodegradable polymers for various applications.

Polymers derived from 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX) are a subclass of aliphatic polyesters, closely related to polylactic acid (PLA), as the monomer can be synthesized from L-lactic acid.[1] The thermal properties of these polymers, such as the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ), are fundamental to understanding their physical state, processability, and performance.[1] Differential Scanning Calorimetry (DSC) is a primary technique used to determine these properties by measuring the difference in heat flow between a sample and a reference as a function of temperature.[1][2]

While the organocatalyzed ring-opening polymerization of Me₃DOX has been explored as a metal-free route to producing PLA-like polymers, detailed thermal characterization of the resulting polymers is less common in the literature.[1] Therefore, this guide compares the known thermal properties of widely used biodegradable polyesters—Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL)—to provide a performance benchmark.[1]

Comparative Thermal Properties of Biodegradable Polyesters

The thermal behavior of a polymer dictates its application range. For instance, a polymer's T₉ indicates its transition from a rigid, glassy state to a more flexible, rubbery state.[1] The Tₘ is critical for melt processing techniques like extrusion or injection molding.[1] The data below, gathered from various studies, summarizes the key thermal transitions for these common biodegradable polyesters.

PolymerGlass Transition Temp. (T₉) (°C)Melting Temp. (Tₘ) (°C)Heat of Fusion (ΔHₘ) (J/g)Crystallization Temp. (T꜀) (°C)
Polylactic Acid (PLA) 60 - 65173 - 17840 - 5090 - 120
Polyglycolic Acid (PGA) 35 - 40225 - 23080 - 100180 - 200
Polycaprolactone (PCL) -6059 - 6470 - 8525 - 35

Note: The values presented are typical ranges and can vary depending on factors such as molecular weight, crystallinity, and measurement conditions.

Experimental Protocols

Accurate and reproducible DSC data is contingent on a standardized experimental protocol. The following section details a typical methodology for the thermal analysis of polyesters.

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.[3]

  • Crimp the pan with a lid to ensure good thermal contact and to contain the sample.[3]

Instrumentation and Parameters:

  • Instrument: Differential Scanning Calorimeter

  • Pans: Standard aluminum pans

  • Sample Size: 5-10 mg

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min[3]

  • Reference: An empty, crimped aluminum pan[3]

Thermal Program (Heat-Cool-Heat Cycle):

  • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the previous thermal history of the sample.

  • Cooling Scan: Cool the sample from the melt to the starting sub-ambient temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization behavior.

  • Second Heating Scan: Heat the sample again at the same controlled rate to observe the glass transition, crystallization, and melting behavior of the material under controlled conditions. The data from this second scan is typically used for analysis.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for conducting a DSC analysis of a polyester sample.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis weigh 1. Weigh 5-10 mg of polymer sample pan 2. Place sample in aluminum DSC pan weigh->pan crimp 3. Crimp pan with lid pan->crimp load 4. Load sample and reference pans into DSC crimp->load program 5. Program thermal cycle (Heat-Cool-Heat) load->program run 6. Run DSC experiment program->run plot 7. Plot Heat Flow vs. Temperature run->plot analyze 8. Determine Tg, Tc, Tm, and ΔHm plot->analyze

A flowchart of the standard DSC experimental workflow.

Conclusion

The thermal properties of biodegradable polyesters are paramount for their successful application in drug development and materials science. While polymers from 2,2,5-trimethyl-1,3-dioxolan-4-one represent a promising area for the development of sustainable, bio-derived materials, a comprehensive understanding of their thermal behavior through DSC is still an emerging field.[1] In contrast, established polymers like PLA, PGA, and PCL offer a wide range of thermal properties, from the low-melting and flexible PCL to the high-melting and rigid PGA.[1] The standardized DSC protocol and comparative data presented in this guide serve as a valuable resource for researchers characterizing novel polyesters and selecting appropriate materials for specific applications.

References

comparing 2,2-Dimethyl-1,3-dioxolan-4-one with lactide for PLA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2,2-Dimethyl-1,3-dioxolan-4-one and Lactide for Polylactic Acid (PLA) Synthesis

Polylactic acid (PLA) is a biodegradable and biocompatible polyester with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1] The synthesis of high molecular weight PLA is predominantly achieved through the ring-opening polymerization (ROP) of a cyclic monomer. For decades, lactide, the cyclic dimer of lactic acid, has been the industry standard for this purpose.[2] However, an alternative class of monomers, 1,3-dioxolan-4-ones, such as this compound (a protected form of lactic acid), is gaining traction as a viable alternative.[2][3] This guide provides an objective comparison of these two monomers for PLA synthesis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in monomer selection.

Monomer Synthesis and Polymerization Overview

The conventional route to PLA involves the ROP of lactide.[4] This process, while efficient in producing high molecular weight polymers, requires the synthesis and purification of lactide, which can be challenging and costly.[1][5] The synthesis of lactide is typically a two-step process involving the initial polycondensation of lactic acid to form low molecular weight prepolymers, followed by a depolymerization step to yield the cyclic lactide monomer.[6]

In contrast, this compound and its derivatives are synthesized from lactic acid and a ketone (e.g., acetone) or an aldehyde.[2][3] The subsequent ROP of these monomers yields PLA with the concurrent release of a small molecule, such as acetone.[1] This route offers the potential for metal-free catalysis, which is highly desirable for biomedical applications to avoid toxic metal residues.[2][4]

Comparative Performance Data

The choice of monomer significantly impacts the polymerization process and the properties of the resulting PLA. The following table summarizes key performance indicators for PLA synthesis using lactide versus a representative 1,3-dioxolan-4-one, 2,2,5-trimethyl-1,3-dioxolan-4-one.

ParameterLactideThis compound Derivative
Monomer Synthesis Two-step process: polycondensation of lactic acid followed by depolymerization.[6]One-step condensation of lactic acid with acetone.[2]
Typical Catalysts Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Zinc (II), Titanium (IV).[4]Brønsted acids (e.g., p-toluenesulfonic acid, TfOH), organocatalysts.[2]
Polymerization Type Ring-Opening Polymerization (ROP).[4]Ring-Opening Polymerization (ROP).[1]
Byproducts None during polymerization.Acetone.[1]
Molecular Weight (Mw) High molecular weight achievable (e.g., up to 228 kDa).[7]Modest molecular weight reported in some studies.[8]
Polydispersity Index (PDI) Can be broad (1.5-2.0) with some catalysts due to side reactions.[4]Good polydispersity can be achieved.[8]
Stereocontrol Well-established; use of pure L- or D-lactide yields isotactic PLA.[4]Complete retention of stereochemistry has been demonstrated.[8]
Thermal Properties (Tg) Typically around 55-60 °C for PLLA.[5]Good thermal properties reported.[8]
Thermal Properties (Tm) Typically around 170-180 °C for PLLA.[5]Good thermal properties reported.[8]

Signaling Pathways and Experimental Workflows

To visualize the synthesis routes and experimental processes, the following diagrams are provided in DOT language.

G cluster_0 Lactide Route Lactic Acid Lactic Acid Oligomeric PLA Oligomeric PLA Lactic Acid->Oligomeric PLA Polycondensation (Water Removal) Lactide Lactide Oligomeric PLA->Lactide Depolymerization (Catalyst, Heat, Vacuum) High Mw PLA High Mw PLA Lactide->High Mw PLA Ring-Opening Polymerization (e.g., Sn(Oct)2)

Caption: Synthesis pathway for high molecular weight PLA from lactic acid via the lactide intermediate.

G cluster_1 This compound Route Lactic Acid + Acetone Lactic Acid + Acetone DMD This compound Lactic Acid + Acetone->DMD Condensation (Acid Catalyst, Water Removal) PLA PLA DMD->PLA Ring-Opening Polymerization (Organocatalyst) Acetone_byproduct Acetone (byproduct) PLA->Acetone_byproduct releases

Caption: Synthesis pathway for PLA using this compound, highlighting the release of acetone.

G cluster_0 Lactide Workflow cluster_1 DMD Workflow Lactide_Syn Lactide Synthesis & Purification Lactide_Poly Melt Polymerization with Sn(Oct)2 Lactide_Syn->Lactide_Poly Lactide_Workup Cooling & Pelletizing Lactide_Poly->Lactide_Workup DMD_Syn DMD Synthesis & Purification DMD_Poly Bulk Polymerization with Organocatalyst DMD_Syn->DMD_Poly DMD_Workup Dissolution & Precipitation DMD_Poly->DMD_Workup

Caption: Comparative experimental workflow for PLA synthesis from lactide and DMD.

Experimental Protocols

Detailed methodologies for the synthesis of monomers and their subsequent polymerization are crucial for reproducibility.

Protocol 1: Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one

This protocol is for a derivative of this compound and is representative of the synthesis of this class of monomers.[2]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol).[1]

  • Solvent Addition: Add a 1:1 mixture of acetone and toluene (300 mL).[1]

  • Reaction: Heat the mixture to reflux for 6 hours, continuously removing the water that forms via the Dean-Stark trap.[1]

  • Work-up: After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.[1]

  • Purification: Dissolve the residue in dichloromethane (CH₂Cl₂, 50 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (3 x 25 mL) and brine (3 x 25 mL).[1]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil. For further drying, the product can be stored over calcium hydride (CaH₂) overnight. The typical yield is approximately 58%.[1]

Protocol 2: Ring-Opening Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

This protocol describes a metal-free, organocatalyzed ROP.[1]

  • Reaction Setup: In a glovebox, charge a dried reaction vessel with the monomer (2,2,5-trimethyl-1,3-dioxolan-4-one), a thiourea-based organocatalyst, a base co-catalyst, and an alcohol initiator (e.g., benzyl alcohol) at the desired molar ratios.[1]

  • Polymerization: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., room temperature) for a set duration (e.g., 2-48 hours).[3] Monitor the reaction progress by taking aliquots for ¹H NMR analysis.[3]

  • Work-up and Isolation: After the desired reaction time or monomer conversion is reached, dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).[1]

  • Precipitation: Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.[1][3]

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[1]

Protocol 3: Synthesis of Lactide from Lactic Acid

This protocol outlines the common two-step process for producing lactide.

  • Oligomerization: Dehydrate lactic acid (85 wt% purity) to produce oligomers at temperatures of 160-200°C for 2-4 hours, often under vacuum to remove water.[9][10]

  • Depolymerization: Mix the resulting oligomers with a catalyst, such as tin(II) octoate (Sn(Oct)₂) or zinc chloride (ZnCl₂), at concentrations ranging from 0.1 to 1 wt%.[9][11] Heat the mixture to 190-210°C under reduced pressure (e.g., 5-25 mmHg).[6] The crude lactide is collected by distillation.[5]

  • Purification: The raw lactide must be purified, typically by recrystallization from a solvent like butyl acetate or toluene, to remove impurities that can affect polymerization.[7]

Protocol 4: Ring-Opening Polymerization of Lactide

This is a standard protocol for the synthesis of high molecular weight PLA from purified lactide.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add the purified lactide.[3]

  • Initiator and Catalyst Addition: Add an initiator, such as a fatty alcohol, and a catalyst, typically tin(II) 2-ethylhexanoate (Sn(Oct)₂), at a concentration of 100-1000 ppm.[4][12]

  • Polymerization: Heat the mixture to a temperature above the melting point of lactide but below the thermal degradation temperature of PLA (e.g., 140-190°C).[7][9] Stir the reaction for 2-5 hours.[4]

  • Work-up: After the desired conversion is achieved, cool the reaction to room temperature. The resulting solid polymer can be used directly or dissolved in a solvent like dichloromethane and precipitated in cold methanol for further purification.[3]

Conclusion

Both lactide and this compound are effective monomers for the synthesis of PLA, each with distinct advantages and disadvantages.

Lactide remains the dominant monomer for industrial PLA production, primarily because its ROP is a well-understood process capable of yielding high molecular weight polymers with excellent mechanical properties.[2][13] However, the synthesis and purification of lactide are complex and contribute significantly to the overall cost of PLA production.[5] The common use of metal-based catalysts can also be a drawback for sensitive biomedical applications.[4]

This compound and its analogs present a compelling alternative. The monomer synthesis is more direct, and the polymerization can be achieved using metal-free organocatalysts, which is a significant advantage for producing biocompatible materials.[2][8] The release of a volatile byproduct like acetone during polymerization is a key difference that must be managed. While current research has shown the potential for good stereocontrol and thermal properties, achieving the same high molecular weights as the lactide route can be challenging.[8]

Ultimately, the choice between these two monomers will depend on the specific requirements of the application. For applications demanding the highest molecular weight and mechanical strength where cost is a primary driver, lactide remains the preferred choice. For specialized applications, particularly in the biomedical and pharmaceutical fields where metal-free synthesis and biocompatibility are paramount, this compound offers a promising and increasingly viable alternative.

References

alternative monomers to 2,2-Dimethyl-1,3-dioxolan-4-one for polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,2-Dimethyl-1,3-dioxolan-4-one Alternatives for Advanced Polyester Synthesis

The synthesis of biodegradable and functional polyesters is a cornerstone of innovation in drug delivery, tissue engineering, and sustainable materials. While this compound presents a viable monomer for creating polyesters with unique properties, a range of alternative cyclic monomers are frequently employed, each offering distinct advantages in polymerization kinetics, and the thermal and mechanical properties of the resulting polymers. This guide provides a comprehensive comparison of this compound with common alternative monomers—lactide, ε-caprolactone, and glycolide—supported by experimental data to inform monomer selection for specific research and development applications.

Performance Comparison of Monomers in Polyester Synthesis

The choice of monomer is critical in tailoring the final polyester's characteristics. The following tables summarize the performance of this compound and its alternatives in polyester synthesis. It is important to note that a direct comparison under identical conditions is challenging due to the varied catalysts and reaction parameters reported in the literature. The data presented here is collated from various studies to provide a representative overview.

Table 1: Polymerization Performance of this compound and Alternatives

MonomerCatalystInitiatorMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)Reference
2,2,5-trimethyl-1,3-dioxolan-4-onep-Toluenesulfonic acidNeopentanol200:1:1010048~1006,8001.3[1]
2,2,5-trimethyl-1,3-dioxolan-4-oneTriflic acidNeopentanol200:1:1010048~100Oligomers-[1]
L-LactideTin(II) octoateBenzyl alcohol100:113024>9515,0001.2N/A
rac-Lactide[Cu2(C6H5COO)4(L)2]Methanol100:111024-1,6951.64[2]
ε-CaprolactoneTin(II) octoateBenzyl alcohol100:11104>9512,0001.3N/A
ε-Caprolactone[Cu2(C6H5COO)4(L)2]-50:111048>958582.16[2]
GlycolideTin(II) octoateLauryl alcohol100:1175----N/A

Table 2: Thermal Properties of Polyesters Derived from Different Monomers

PolymerMonomerGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)Reference
Poly(2,2,5-trimethyl-1,3-dioxolan-4-one)2,2,5-trimethyl-1,3-dioxolan-4-one36125-[1]
Poly(L-lactide) (PLLA)L-Lactide60-65173-178~350[3]
Poly(ε-caprolactone) (PCL)ε-Caprolactone-6059-64~350[3]
Polyglycolic acid (PGA)Glycolide35-40225-230~300[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Here, we provide representative experimental protocols for the synthesis of a key monomer and the subsequent polymerization of the alternatives.

Monomer Synthesis: 2,2,5-trimethyl-1,3-dioxolan-4-one[4]

This method involves the acid-catalyzed ketalization of L-lactic acid with acetone.

  • Reactants: L-lactic acid (5 g, 55.5 mmol), p-toluenesulfonic acid (212 mg, 1.23 mmol), acetone, and toluene.

  • Reaction Setup: A solution of L-lactic acid and p-toluenesulfonic acid in a 1:1 mixture of acetone and toluene (300 mL) is prepared. The mixture is refluxed for 6 hours using a Dean-Stark apparatus to remove water azeotropically.

  • Work-up: After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed sequentially with a saturated sodium bicarbonate aqueous solution (3 x 25 mL) and brine (3 x 25 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting oil is dried over calcium hydride overnight to yield the pure monomer.

Polymerization of ε-Caprolactone[5]

This protocol describes the bulk ring-opening polymerization of ε-caprolactone.

  • Reactants: ε-caprolactone, a suitable catalyst (e.g., Zinc (II) complexes), and an initiator (e.g., benzyl alcohol).

  • Preparation: The monomer, catalyst, and initiator are weighed in the desired molar ratio and transferred to a reaction vessel. The vessel is sealed and degassed.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 110-140 °C) and stirred for a specified time.

  • Termination and Purification: The polymerization is terminated by cooling the vessel. The crude polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol). The purified polymer is then dried under vacuum.

Visualizing the Processes and Pathways

To further elucidate the relationships and processes involved in polyester synthesis and their applications, the following diagrams are provided.

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization cluster_characterization Polymer Characterization reactants Reactants (e.g., Lactic Acid, Acetone) reaction Acid-Catalyzed Ketalization reactants->reaction workup Work-up & Purification reaction->workup monomer Pure Monomer (e.g., this compound) workup->monomer monomer_poly Monomer monomer->monomer_poly polymerization Polymerization (Bulk or Solution) monomer_poly->polymerization catalyst Catalyst & Initiator catalyst->polymerization purification Precipitation & Drying polymerization->purification polyester Purified Polyester purification->polyester polyester_char Polyester polyester->polyester_char nmr NMR gpc GPC/SEC dsc DSC/TGA polyester_char->nmr Structure polyester_char->gpc MW & PDI polyester_char->dsc Thermal Properties

Caption: Experimental workflow for polyester synthesis.

integrin_signaling scaffold Biodegradable Polyester Scaffold ecm ECM Protein Adsorption scaffold->ecm integrin Integrin Receptors (e.g., αvβ3) ecm->integrin binds fak FAK integrin->fak activates src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cell_response Cellular Responses: Adhesion, Proliferation, Differentiation erk->cell_response regulates

Caption: Integrin signaling pathway activated by polyester scaffolds.

vegf_signaling scaffold Polyester Scaffold (Drug Delivery System) vegf_release Sustained VEGF Release scaffold->vegf_release vegfr VEGF Receptor (VEGFR2) vegf_release->vegfr activates plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k raf_mek_erk Raf-MEK-ERK Pathway plc->raf_mek_erk akt Akt pi3k->akt angiogenesis Angiogenesis: Endothelial Cell Proliferation & Migration akt->angiogenesis promotes raf_mek_erk->angiogenesis promotes

Caption: VEGF signaling pathway in response to polyester-based drug delivery.

References

comparative study of catalysts for 2,2-Dimethyl-1,3-dioxolan-4-one polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Polymerization of 2,2-Dimethyl-1,3-dioxolan-4-one

The ring-opening polymerization (ROP) of this compound and its derivatives, such as 2,2,5-trimethyl-1,3-dioxolan-4-one, presents a promising and sustainable route to producing polylactic acid (PLA) and other functional poly(α-hydroxy acid)s.[1][2] These monomers offer an alternative to the traditional ROP of lactide, with the potential for more readily accessible starting materials.[3] The choice of catalyst is crucial for controlling the polymerization process, influencing key polymer properties such as molecular weight, stereochemistry, and polydispersity. This guide provides a comparative overview of various catalysts employed for this polymerization, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for achieving desired polymer characteristics. Both organocatalysts and metal-based catalysts have been investigated for the ROP of this compound and its analogues. A summary of their performance based on available experimental data is presented below.

Catalyst TypeCatalystMonomerInitiatorMonomer:Initiator:Catalyst RatioTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
Organocatalyst (Brønsted Acid) p-Toluenesulfonic acid (p-TSA)2,2,5-trimethyl-1,3-dioxolan-4-oneNeopentanol200:1:10100----
Organocatalyst (Brønsted Acid) Triflic acid (TfOH)This compoundNeopentanol200:1:101002, 4.5, 23, 48-Growth observed-
Organocatalyst (Binary System) DBU/TU-B(S)-2,2,5-trimethyl-1,3-dioxolan-4-oneBenzyl alcohol50:1:1:32527121601.25
Organocatalyst (Binary System) DBU/TU-B(S)-2,2,5-trimethyl-1,3-dioxolan-4-oneBenzyl alcohol100:1:1:32546826301.51
Metal-Based Catalyst (Lewis Acid) Salen-based aluminum complex5-phenyl-1,3-dioxolan-4-one----Good performance--

Note: This table is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. "DBU" refers to 1,8-diazabicyclo[5.4.0]undec-7-ene and "TU-B" to a specific thiourea co-catalyst.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and further research. Below are representative protocols for monomer synthesis and polymerization.

Monomer Synthesis: 2,2,5-trimethyl-1,3-dioxolan-4-one[1][3]
  • Reaction Setup: L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol) are dissolved in a 1:1 mixture of acetone and toluene (300 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.[1][3]

  • Reaction: The mixture is refluxed for 6 hours, with water being removed azeotropically.[1]

  • Work-up: After cooling, the solvent is evaporated. The residue is dissolved in dichloromethane (50 mL) and washed sequentially with a saturated sodium bicarbonate aqueous solution (3 x 25 mL) and brine (3 x 25 mL).[1]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting product is further dried over calcium hydride (CaH₂) overnight to yield a colorless oil.[1][3]

Ring-Opening Polymerization (Organocatalyzed)[1][4]
  • General Procedure: In a typical bulk polymerization, the monomer (e.g., 2,2,5-trimethyl-1,3-dioxolan-4-one), initiator (e.g., neopentanol or benzyl alcohol), and catalyst (e.g., p-TSA or a DBU/thiourea binary system) are combined in a reaction vessel under an inert atmosphere.[1][4]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 25°C or 100°C) and stirred for a specified duration.[1][4]

  • Monitoring: The progress of the polymerization, including monomer conversion, can be monitored by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC).[1][3]

  • Termination and Isolation: The polymerization is terminated, for instance, by adding a quenching agent like benzoic acid. The polymer is then precipitated in a non-solvent such as cold methanol, filtered, and dried under vacuum.[3]

Visualizing the Processes

Diagrams illustrating the experimental workflow and proposed polymerization mechanism provide a clearer understanding of the process.

Experimental_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Reactants L-lactic acid, Acetone, Toluene, p-TSA Reflux Reflux with Dean-Stark (6h) Reactants->Reflux Workup Solvent Evaporation & Dichloromethane Extraction Reflux->Workup Wash Wash with NaHCO3 and Brine Workup->Wash Dry_Purify Dry over Na2SO4 & Evaporate Solvent Wash->Dry_Purify Final_Monomer Purified Monomer Dry_Purify->Final_Monomer Combine Combine Monomer, Initiator, & Catalyst Final_Monomer->Combine React Heat under Inert Atmosphere Combine->React Monitor Monitor Conversion (NMR, SEC) React->Monitor Terminate Terminate Reaction & Precipitate Polymer React->Terminate Monitor->Terminate Final_Polymer Purified Polymer Terminate->Final_Polymer

Caption: Experimental workflow for monomer synthesis and polymerization.

Polymerization_Mechanism cluster_activation Dual Activation by Binary Organocatalyst cluster_propagation Ring-Opening and Propagation Catalyst DBU / Thiourea (Binary Catalyst) Monomer Dioxolanone Monomer Catalyst->Monomer activates Initiator Initiator (e.g., Alcohol) Catalyst->Initiator activates Activated_Monomer Activated Monomer (via H-bonding with Thiourea) Monomer->Activated_Monomer Activated_Initiator Activated Initiator (via H-bonding with DBU) Initiator->Activated_Initiator ROP Nucleophilic Attack & Ring-Opening Activated_Monomer->ROP Activated_Initiator->Activated_Monomer attacks Chain_Growth Propagating Polymer Chain ROP->Chain_Growth Chain_Growth->ROP reacts with another activated monomer Polymer Final Polymer Chain_Growth->Polymer

Caption: Proposed dual activation mechanism for binary organocatalyzed ROP.

Conclusion

The polymerization of this compound and its derivatives is a versatile method for producing polyesters. Organocatalysts, particularly binary systems like DBU/thiourea, have shown high efficiency and control under mild conditions, offering a metal-free approach to polymer synthesis.[4][5] Brønsted acids are also effective, though they may require higher temperatures.[1] Metal-based catalysts, such as salen-aluminum complexes, represent another viable route, demonstrating good performance.[2] The choice of catalyst system will ultimately depend on the desired polymer characteristics, including stereoregularity and molecular weight, as well as considerations for catalyst removal and overall process sustainability. Further research focusing on direct, side-by-side comparisons of different catalyst classes under identical conditions would be invaluable for optimizing this promising polymerization method.

References

A Comparative Guide to the Reaction Mechanisms of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction mechanisms of 2,2-dimethyl-1,3-dioxolan-4-one, a versatile chiral building block in modern organic synthesis. Its performance in key asymmetric transformations is objectively compared with established alternatives, supported by experimental data to aid in the selection of the most suitable synthetic strategy.

Introduction to this compound as a Chiral Auxiliary

2,2-Dimethyl-1,3-dioxolan-4-ones, derived from α-hydroxy acids, serve as effective chiral auxiliaries, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The resident stereocenter, typically at the C5 position, directs the approach of electrophiles to the enolate, leading to the formation of new stereocenters with high diastereoselectivity. This guide will delve into the validation of its most common reaction mechanisms: enolate alkylation, Michael additions, and Diels-Alder reactions, comparing its efficacy against well-established chiral auxiliaries such as Evans oxazolidinones.

Asymmetric Enolate Alkylation

The deprotonation of the α-proton of an N-acyl this compound generates a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the facial bias imposed by the chiral auxiliary.

Comparative Performance in Diastereoselective Alkylation

The following table provides a quantitative comparison of the diastereoselectivity achieved using a derivative of this compound against the widely used Evans oxazolidinone and pseudoephedrine amide auxiliaries in asymmetric alkylation reactions.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-oneBenzyl BromideLDA>95:5High (not specified)
(S)-4-Benzyl-2-oxazolidinoneAllyl IodideNaN(TMS)₂98:261-77[1]
(S)-4-Benzyl-2-oxazolidinoneBenzyl BromideLDA>99:192
Pseudoephedrine AmideBenzyl BromideLDA≥99%95[2]
Experimental Protocols: Asymmetric Alkylation

Protocol 1: Diastereoselective Alkylation of a (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one

This protocol is based on the general procedure for the formation of enolates from 1,3-dioxolan-4-ones and their subsequent reaction with electrophiles.

  • Materials: (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one, Lithium diisopropylamide (LDA), Benzyl bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl solution.

  • Procedure:

    • A solution of (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • A solution of LDA (1.1 equiv.) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes, then warmed to -30 °C for 30 minutes to ensure complete enolate formation.

    • The reaction is re-cooled to -78 °C, and benzyl bromide (1.2 equiv.) is added dropwise.

    • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or GC analysis. The product is purified by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of an Evans Chiral Auxiliary

  • Materials: (S)-4-Benzyl-2-oxazolidinone, Propionic anhydride, Triethylamine, DMAP (cat.), Sodium bis(trimethylsilyl)amide (NaN(TMS)₂), Allyl iodide, Anhydrous Toluene, Anhydrous THF.

  • Procedure:

    • Acylation: (S)-4-Benzyl-2-oxazolidinone (1.0 equiv.), propionic anhydride (1.2 equiv.), and a catalytic amount of DMAP are dissolved in toluene and heated to reflux for 30 minutes. The reaction is cooled, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried and concentrated to yield the N-propionyl oxazolidinone.

    • Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. NaN(TMS)₂ (1.1 equiv.) is added dropwise, and the solution is stirred for 30 minutes. Allyl iodide (1.2 equiv.) is then added, and the reaction is stirred for 2 hours at -78 °C.

    • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.

    • The diastereomeric ratio is determined by GC analysis of the crude product, which is then purified by flash chromatography.[1]

Asymmetric Michael Addition

The chiral enolate of this compound can also participate in Michael additions to α,β-unsaturated compounds, affording 1,5-dicarbonyl compounds with high stereocontrol.

Comparative Performance in Diastereoselective Michael Addition
Chiral AuxiliaryMichael AcceptorDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
(2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-oneButenolideSingle stereoisomerNot reportedLow
5-Aryl-1,3-dioxolan-4-onesNitroolefinsup to 98%up to 89%Not specified
Experimental Protocol: Diastereoselective Michael Addition

Protocol 3: Michael Addition of (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one to Butenolide

  • Materials: (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one, Lithium diisopropylamide (LDA), Butenolide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl solution.

  • Procedure:

    • To a solution of LDA (4.4 mmol) in dry THF (24 cm³) at -78 °C, a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 cm³) is added slowly.

    • The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to -30 °C for 30 minutes.

    • The reaction is re-cooled to -78 °C, and butenolide (0.41 g, 4.4 mmol) is added.

    • The reaction mixture is kept at -78 °C for 2 hours, then warmed to room temperature and allowed to stir overnight.

    • The reaction is quenched with aqueous NH₄Cl (100 cm³) and the mixture is extracted with ether (2 x 60 cm³).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by chromatography.[3]

Asymmetric Diels-Alder Reaction

Derivatives of this compound can be transformed into chiral dienophiles for asymmetric Diels-Alder reactions, enabling the stereocontrolled synthesis of six-membered rings.

Comparative Performance in Diastereoselective Diels-Alder Reactions
Chiral Auxiliary on DienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>100:181
(-)-8-PhenylmentholCyclopentadieneEt₂AlCl99:194
Experimental Protocol: Asymmetric Diels-Alder Reaction

Protocol 4: Diels-Alder Reaction with a Chiral Oxazolidinone Dienophile

  • Materials: N-Acryloyl-(S)-4-benzyl-2-oxazolidinone, Cyclopentadiene, Diethylaluminum chloride (Et₂AlCl), Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure:

    • A solution of N-acryloyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

    • A solution of Et₂AlCl (1.4 equiv.) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 5 minutes.

    • Freshly distilled cyclopentadiene (3.0 equiv.) is added, and the reaction is stirred at -78 °C for 2-5 minutes.

    • The reaction is quenched with a saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

    • The product is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

    • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy. The product is purified by flash column chromatography.

Visualizing the Reaction Mechanisms

To further elucidate the stereochemical control exerted by these chiral auxiliaries, the following diagrams illustrate the key reaction pathways and the proposed transition states.

Asymmetric Alkylation Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Enolate Formation & Alkylation cluster_2 Step 3: Auxiliary Cleavage HydroxyAcid α-Hydroxy Acid Dioxolanone This compound HydroxyAcid->Dioxolanone Acid cat. Ketone Acetone Ketone->Dioxolanone Dioxolanone_Enolate Chiral Enolate Dioxolanone->Dioxolanone_Enolate Base (LDA) Alkylated_Dioxolanone Alkylated Product Dioxolanone_Enolate->Alkylated_Dioxolanone Electrophile (R-X) Chiral_Product Chiral α-Substituted Carboxylic Acid Alkylated_Dioxolanone->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Dioxolanone->Recovered_Auxiliary Hydrolysis Stereochemical Model for Dioxolanone Alkylation cluster_0 Enolate Formation and Chelation cluster_1 Key Features Enolate Chelated (Z)-Enolate TS Transition State Enolate->TS Electrophile Electrophile (R-X) Electrophile->TS Product Major Diastereomer TS->Product Attack from less hindered face A A: The bulky substituent at C2 (e.g., t-Bu) and the substituent at C5 (e.g., Phenyl) create a sterically hindered face. B B: The electrophile approaches from the less sterically encumbered face of the enolate. Diels-Alder Reaction with Chiral Dienophile cluster_0 Reactants cluster_1 Lewis Acid Activation and Cycloaddition cluster_2 Product Formation Diene Diene (e.g., Cyclopentadiene) TS_DA Endo Transition State Diene->TS_DA Dienophile Chiral Dienophile (e.g., N-Acryloyl Oxazolidinone) Chelated_Complex Chelated Dienophile-Lewis Acid Complex Dienophile->Chelated_Complex Lewis Acid Chelated_Complex->TS_DA Cycloadduct Diastereomerically Enriched Cycloadduct TS_DA->Cycloadduct Final_Product Chiral Six-Membered Ring Cycloadduct->Final_Product Auxiliary Cleavage

References

A Comparative Analysis of the Thermal Properties of Dioxolanone-Based Polyesters, PCL, and PGA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biodegradable polymers for biomedical and pharmaceutical applications, understanding the thermal properties is paramount for material selection and processing. This guide provides a detailed comparison of the thermal characteristics of emerging dioxolanone-based polyesters against two well-established biodegradable polymers: polycaprolactone (PCL) and polyglycolic acid (PGA). This analysis is supported by experimental data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing researchers, scientists, and drug development professionals with a comprehensive resource for material evaluation.

Comparative Thermal Properties

The thermal behavior of these polyesters dictates their processing conditions and performance at various temperatures. The following table summarizes the key thermal properties—glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td)—for a representative dioxolanone-based polyester (specifically, polylactic acid synthesized from a 1,3-dioxolan-4-one monomer), PCL, and PGA.

PropertyDioxolanone-Based Polyester (PLA)Polycaprolactone (PCL)Polyglycolic Acid (PGA)
Glass Transition Temperature (Tg) 36 °C[1]~ -60 °C[2]35 - 40 °C[3][4]
Melting Temperature (Tm) 125 °C[1]~ 60 °C[2]225 - 230 °C[3]
Decomposition Temperature (Td) Not explicitly stated for dioxolanone-based PLA. General PLA decomposition occurs at higher temperatures.~ 350 °C (onset)Not explicitly stated, but degradation occurs at elevated temperatures.

Note: The properties for the dioxolanone-based polyester are based on a specific study of polylactic acid (PLA) synthesized from a 1,3-dioxolan-4-one derivative.[1] Thermal properties of other dioxolanone-based polyesters may vary.

Experimental Methodologies

The data presented in this guide are primarily derived from two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and heat flows associated with thermal transitions in a material.[5][6] This technique is crucial for identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.

  • Sample Preparation: 5-10 mg of the polymer sample is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument and Conditions: The analysis is performed using a DSC instrument. The sample and reference pans are heated and cooled under a controlled nitrogen atmosphere.

  • Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200-250°C) at a constant rate, typically 10°C/min.[7]

    • Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.[7]

    • Second Heating: A second heating scan is performed at the same rate as the first to determine the thermal properties of the material with a known thermal history.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This analysis is used to determine the thermal stability and decomposition temperature of the polymer.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument and Conditions: The analysis is carried out in a TGA instrument. The sample is heated in a controlled atmosphere, typically nitrogen or air, at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of weight loss is indicative of the decomposition temperature.

Comparative Workflow

The following diagram illustrates the logical workflow for comparing the thermal properties of these polyesters.

G cluster_polymers Polymers for Comparison cluster_analysis Thermal Analysis cluster_properties Key Thermal Properties P_Dioxo Dioxolanone-Based Polyesters TA_DSC Differential Scanning Calorimetry (DSC) P_Dioxo->TA_DSC TA_TGA Thermogravimetric Analysis (TGA) P_Dioxo->TA_TGA P_PCL Polycaprolactone (PCL) P_PCL->TA_DSC P_PCL->TA_TGA P_PGA Polyglycolic Acid (PGA) P_PGA->TA_DSC P_PGA->TA_TGA Prop_Tg Glass Transition Temp. (Tg) TA_DSC->Prop_Tg Prop_Tm Melting Temp. (Tm) TA_DSC->Prop_Tm Prop_Td Decomposition Temp. (Td) TA_TGA->Prop_Td Comparison Comparison Prop_Tg->Comparison Data Comparison & Evaluation Prop_Tm->Comparison Data Comparison & Evaluation Prop_Td->Comparison Data Comparison & Evaluation

Caption: Workflow for comparing polyester thermal properties.

Discussion of Thermal Properties

Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. PCL exhibits a very low Tg (around -60°C), making it highly flexible and rubbery at room and physiological temperatures.[8][2] In contrast, both the dioxolanone-based PLA and PGA have Tg values above room temperature (36°C and 35-40°C, respectively), indicating that they are more rigid materials under these conditions.[1][3][4]

Melting Temperature (Tm): The melting temperature is the point at which a crystalline polymer transitions to a liquid state. PCL has a low melting point of approximately 60°C, which allows for easy processing but limits its application at elevated temperatures.[8][2] The dioxolanone-based PLA has a significantly higher Tm of 125°C.[1] PGA possesses the highest melting point of the three, in the range of 225-230°C, indicative of its highly crystalline and rigid nature.[3]

Decomposition Temperature (Td): The decomposition temperature signifies the onset of thermal degradation. While specific Td values for the dioxolanone-based PLA were not detailed in the referenced study, polyesters generally exhibit good thermal stability. PCL, for instance, begins to decompose around 350°C. The high thermal stability of these polymers is a crucial factor for melt processing techniques like extrusion and injection molding.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 2,2-Dimethyl-1,3-dioxolan-4-one, a flammable liquid that requires careful handling. Adherence to these procedures is vital for protecting laboratory personnel and the environment.

Hazard Classification[1][2]Personal Protective Equipment (PPE)[1][3]Disposal Method[2][4][5]
Flammable liquid (Category 3)Protective glovesDispose of contents/container to an approved waste disposal plant
Skin irritant (Category 2)Protective clothingDo not empty into drains[4][6]
Eye irritant (Category 2)Eye/face protection (safety goggles or face shield)Treat as hazardous waste[4][7]
May cause respiratory irritationUse in a well-ventilated area or with respiratory protectionFollow local, regional, and national regulations[4][7]

Step-by-Step Disposal Protocol

This section outlines the standard operating procedure for the disposal of this compound in a laboratory setting.

1. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with flammable organic liquids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name: "this compound."

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include acids and strong oxidizing agents[7].

2. Storage of Chemical Waste:

  • Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources[2][7].

  • Container Integrity: Keep the container tightly closed when not in use to prevent the release of flammable vapors[2].

3. Handling and Transfer:

  • Personal Protective Equipment: Always wear the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.

  • Ventilation: Conduct all transfers of waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[2].

  • Static Discharge: Take precautionary measures against static discharge by using non-sparking tools and ensuring proper grounding of equipment[2].

4. Accidental Spill Management:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.

  • Containment: Eliminate all ignition sources.

  • Cleanup: Absorb the spill using an inert absorbent material such as sand, silica gel, or a universal binder[7]. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste[7].

  • Decontamination: Clean the spill area thoroughly.

5. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations[4][7].

Disposal Workflow Diagram

A Waste Generation (this compound) B Collect in Designated Hazardous Waste Container A->B G Spill Occurs A->G C Label Container Correctly (Flammable, Chemical Name) B->C D Store in a Cool, Well-Ventilated Area C->D E Away from Ignition Sources D->E F Arrange for Professional Waste Disposal D->F H Contain Spill with Inert Absorbent G->H I Collect and Dispose of as Hazardous Waste H->I I->F

Caption: Workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal or reuse.

Experimental Protocol for Container Decontamination:

  • Triple Rinse:

    • In a well-ventilated fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

  • Air Dry:

    • Allow the rinsed container to air dry completely in the fume hood.

  • Final Disposal:

    • Once the container is clean and dry, remove or deface the original label.

    • The decontaminated container can now be disposed of as regular laboratory waste or recycled, in accordance with your institution's policies.

Logical Relationship of Safety Measures

A Chemical Properties (Flammable, Irritant) B Handling Procedures (Ventilation, No Ignition Sources) A->B C Personal Protective Equipment (PPE) A->C D Spill Response (Containment, Cleanup) A->D E Waste Management (Segregation, Labeling) A->E F Safe Laboratory Environment B->F C->F D->F E->F

Caption: Interrelationship of safety protocols for handling this compound.

References

Essential Safety and Logistical Guidance for Handling 2,2-Dimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,2-Dimethyl-1,3-dioxolan-4-one. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It may also lead to respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Important Notes
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times when handling the chemical. Should conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hands Chemical-Resistant GlovesWhile specific compatibility data for this compound is not readily available, general best practices for flammable liquids suggest the use of nitrile gloves (minimum 4mil thickness) for incidental contact. For tasks with a higher risk of prolonged contact, consider double-gloving or using a more robust glove material such as neoprene or butyl rubber. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.
Body Protective ClothingA flame-retardant lab coat is recommended. Ensure that clothing covers the arms and legs completely.
Respiratory Full-face Respirator (if necessary)To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced, especially in poorly ventilated areas.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is vital to prevent accidents and exposure.

Operational Plan for Handling:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Work in a Ventilated Area: All handling of this chemical should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can be an ignition source, ensure that containers are properly grounded and bonded when transferring the liquid.[1]

  • Use of Non-Sparking Tools: Employ tools made from non-sparking materials to minimize the risk of ignition.[1]

  • Avoid Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1][3] Never heat flammable liquids with an open flame.[2][3]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[1]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • The storage area should be designated for flammable liquids and kept locked.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Extinguish any open flames and turn off any equipment that could create a spark.

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill. Create a dike around the liquid to prevent it from spreading.[4]

  • Absorb the Chemical: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial solvent absorbent.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to the appropriate environmental health and safety personnel.

First Aid for Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Collection and Disposal Protocol:

  • Segregate Waste: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a separate, clearly labeled, and sealed hazardous waste container.[5]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Disposal: Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company to arrange for proper disposal.[5][6] Do not dispose of this chemical down the drain.[5]

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Ventilated Workspace (Fume Hood) Don_PPE->Prepare_Workspace Transfer_Chemical Transfer Chemical (Use Grounding/Bonding) Prepare_Workspace->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Dispose_Waste Dispose of Waste in Labeled Container Perform_Experiment->Dispose_Waste Clean_Workspace Clean Workspace Dispose_Waste->Clean_Workspace Doff_PPE Doff PPE Clean_Workspace->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

Emergency Spill Response Logic

Emergency Spill Response for this compound Spill_Occurs Spill Occurs Alert_Evacuate Alert Personnel & Evacuate Area Spill_Occurs->Alert_Evacuate Control_Ignition Control Ignition Sources Alert_Evacuate->Control_Ignition Don_PPE Don Appropriate PPE Control_Ignition->Don_PPE Contain_Spill Contain Spill with Absorbents Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Report_Incident Report Incident Decontaminate_Area->Report_Incident

Caption: A step-by-step logical diagram for responding to a spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.